molecular formula C5HCl2N3 B1313932 3,6-Dichloropyridazine-4-carbonitrile CAS No. 35857-93-3

3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932
CAS No.: 35857-93-3
M. Wt: 173.98 g/mol
InChI Key: PEVHRZSJJSZRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloropyridazine-4-carbonitrile (CAS 35857-93-3) is a high-purity chemical intermediate valued in research and development for its versatile reactivity. Its molecular formula is C 5 HCl 2 N 3 and it has a molecular weight of 173.99 g/mol . This compound is primarily used as a key building block in the synthesis of more complex molecules. It plays a significant role in the development of agrochemicals, contributing to the creation of herbicides and pesticides for crop protection . Furthermore, it is utilized in the production of Active Pharmaceutical Ingredients (APIs) for various therapeutic applications, making it a valuable reagent in medicinal chemistry . The structure of this compound features multiple reactive sites, allowing for further chemical modifications via nucleophilic aromatic substitution and other reactions, which is essential in organic synthesis and method development . Computational chemistry data suggests the compound has high gastrointestinal absorption and blood-brain barrier permeability, which can be valuable information for researchers in the early stages of drug design . This product is intended for research purposes only and is not for human consumption. It requires specific storage conditions to maintain stability, typically at 2-8°C or under an inert atmosphere at room temperature . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVHRZSJJSZRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494817
Record name 3,6-Dichloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-93-3
Record name 3,6-Dichloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile (CAS No. 35857-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a pyridazine core with two reactive chlorine atoms and a nitrile group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The strategic positioning of its functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures for drug discovery programs.

Physicochemical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₅HCl₂N₃[1]
Molecular Weight 173.99 g/mol [2]
Melting Point 105-106 °C[3]
Boiling Point (Predicted) 360.8 ± 37.0 °C at 760 mmHg[4]
Density (Predicted) 1.6 ± 0.1 g/cm³[4]
Flash Point (Predicted) 172.0 ± 26.5 °C[3]
LogP (Predicted) 1.10 - 1.5[1][4]
Topological Polar Surface Area (TPSA) 49.6 Ų[1][3]
Appearance Light yellow solid[3]

Chemical Identifiers

Accurate identification of chemical compounds is critical for research and regulatory purposes.

IdentifierValueReference(s)
CAS Number 35857-93-3[1]
IUPAC Name This compound[1]
SMILES C1=C(C(=NN=C1Cl)Cl)C#N[1]
InChI InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H[1]
InChIKey PEVHRZSJJSZRFC-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The primary synthetic route to this compound involves the dehydration of the corresponding carboxamide precursor. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities, a key feature exploited in medicinal chemistry.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine-4-carboxamide

A common and effective method for synthesizing this compound is the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[3]

Reaction Scheme:

  • Reactants: 3,6-Dichloropyridazine-4-carboxamide, Phosphorus oxychloride (POCl₃)

  • Solvent: Dichloromethane (for workup)

  • Procedure:

    • A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol) and phosphorus oxychloride (50 mL) is heated to reflux for 1 hour.[3]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under vacuum to remove excess POCl₃.[3]

    • The residue is dissolved in dichloromethane.[3]

    • The resulting organic solution is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]

    • The solvent is removed by concentration under vacuum.[3]

    • The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 ratio), to yield the title compound as a light yellow solid (5.1 g, 99% yield).[3]

G cluster_workflow Synthesis Workflow carboxamide 3,6-Dichloropyridazine- 4-carboxamide reflux Reflux with POCl₃ (1 hr) carboxamide->reflux concentrate1 Concentrate (remove POCl₃) reflux->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve wash Wash with H₂O and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 purify Silica Gel Chromatography concentrate2->purify product 3,6-Dichloropyridazine- 4-carbonitrile purify->product

Synthesis of this compound.

Applications in Drug Discovery

This compound is a key building block for creating more complex molecules with therapeutic potential. Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

Role in PROTAC Development

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[6] A PROTAC typically consists of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

This compound serves as an excellent scaffold for constructing these linkers or for attachment to the warhead or E3 ligase ligand. The two chlorine atoms offer differential reactivity, allowing for sequential and controlled addition of other molecular fragments, which is crucial for building the complex PROTAC architecture.

G cluster_protac PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Derived from Pyridazine Scaffold) E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 recruits POI Target Protein (e.g., Kinase) POI->PROTAC binds PolyUb Poly-ubiquitination POI->PolyUb is tagged E3->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome enters Degradation Protein Degradation & Recycled Amino Acids Proteasome->Degradation results in

Generalized PROTAC mechanism involving a pyridazine-derived molecule.

Spectroscopic Data

While experimental spectra for this compound are not widely published, data for its core scaffold and predicted mass spectrometry values provide valuable characterization information.

Predicted Mass Spectrum: Predicted m/z values for various adducts of the target molecule have been calculated.[7]

AdductPredicted m/z
[M+H]⁺ 173.96204
[M+Na]⁺ 195.94398
[M-H]⁻ 171.94748
[M+NH₄]⁺ 190.98858

Representative Spectra of the Core Scaffold (3,6-Dichloropyridazine, CAS 141-30-0):

  • ¹H NMR: A single peak is observed in deuterochloroform at approximately 7.51 ppm, corresponding to the two equivalent protons on the pyridazine ring.[8]

  • IR Spectrum: The infrared spectrum shows characteristic peaks corresponding to the aromatic C-H and C-N stretching vibrations.[9][10][11]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescriptionReference(s)
H302 Harmful if swallowed[1][3]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H332 Harmful if inhaled[1]
H335 May cause respiratory irritation[1]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[2]

References

3,6-Dichloropyridazine-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3,6-Dichloropyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its multi-halogenated pyridazine framework makes it a valuable building block for the synthesis of more complex molecules.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

ParameterValueSource
Molecular FormulaC₅HCl₂N₃[1][2][3][4]
Molecular Weight173.98 g/mol [2][5]
Alternate Molecular Weight173.99 g/mol [3][6][7]
Monoisotopic Mass172.9547524 Da[2]
CAS Number35857-93-3[1][2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride.[5]

Experimental Procedure:

  • A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equiv) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[5]

  • The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.[5]

  • Following the reflux period, the excess phosphorus oxychloride is removed by concentration under vacuum.[5]

  • The resulting residue is dissolved in dichloromethane.[5]

  • The dichloromethane solution is then washed sequentially with water and brine.[5]

  • The organic layer is dried over anhydrous sodium sulfate.[5]

  • The solvent is removed by concentration under vacuum.[5]

  • The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (1:5) to yield the final product.[5]

This procedure results in this compound as a light yellow solid with a high yield.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents 3,6-dichloropyridazine-4-carboxamide + Phosphorus Oxychloride reflux Reflux for 1 hour reagents->reflux Heat concentration1 Concentration (under vacuum) reflux->concentration1 dissolution Dissolution in Dichloromethane concentration1->dissolution washing Wash with Water and Brine dissolution->washing drying Drying over Na2SO4 washing->drying concentration2 Concentration (under vacuum) drying->concentration2 purification Silica Gel Column Chromatography concentration2->purification product This compound purification->product Yields

Caption: Synthesis workflow for this compound.

References

physical and chemical properties of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] It details the compound's physical and chemical properties, presents a detailed experimental protocol for its synthesis, and outlines essential safety and handling information. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate for synthesizing more complex molecules.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[2]
CAS Number 35857-93-3[2][3][4][5][6]
Molecular Formula C₅HCl₂N₃[2][3][4][6]
SMILES C1=C(C(=NN=C1Cl)Cl)C#N[2][7]

| InChIKey | PEVHRZSJJSZRFC-UHFFFAOYSA-N[2][7] |

Physical and Chemical Properties

The compound is typically a white to light brown or light yellow solid powder.[3][8][9]

Table 2: Physical Properties

Property Value Source
Molecular Weight 173.99 g/mol [6]
Exact Mass 172.954758 Da [3][5]
Melting Point 105-106 °C [3][8][10]
Boiling Point (Predicted) 360.8 ± 37.0 °C at 760 mmHg [5][8][10]
Density (Predicted) 1.6 ± 0.1 g/cm³ [3][5][10]
Flash Point 172.0 ± 26.5 °C [3][5]

| Appearance | Light yellow solid |[3] |

Table 3: Computed Chemical Properties

Property Value Source
XLogP3 1.5 [2][3]
Topological Polar Surface Area (PSA) 49.6 Ų [2][3]
Hydrogen Bond Donor Count 0 [2][10]
Hydrogen Bond Acceptor Count 3 [3][10]
Rotatable Bond Count 0 [10]
Complexity 164 [3][10]

| Refractive Index | 1.591 |[3][5] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing the title compound involves the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent like phosphorus oxychloride.[3]

Detailed Methodology:

  • Reaction Setup: A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol, 1.00 equivalent) and phosphorus oxychloride (50 mL) is prepared in a suitable reaction vessel.[3]

  • Heating: The mixture is heated to reflux and maintained at this temperature for 1 hour.[3]

  • Concentration: Following the reflux period, the resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[3]

  • Workup: The residue is dissolved in dichloromethane. This organic solution is then washed sequentially with water and brine.[3]

  • Drying and Final Concentration: The dichloromethane solution is dried over anhydrous sodium sulfate and then concentrated under vacuum to yield the crude product.[3]

  • Purification: The crude residue is purified by silica gel column chromatography, eluting with a solvent system of ethyl acetate/petroleum ether (1:5).[3]

  • Final Product: This purification yields this compound (5.1 g, 99% yield) as a light yellow solid.[3]

G Synthesis Workflow of this compound A Start: 3,6-dichloropyridazine-4-carboxamide + Phosphorus oxychloride B Heat to Reflux (1 hour) A->B C Concentrate under Vacuum B->C D Dissolve in Dichloromethane (DCM) C->D E Wash with Water & Brine D->E F Dry over Anhydrous Na2SO4 E->F G Concentrate under Vacuum F->G H Purify by Silica Gel Chromatography (EtOAc/Petroleum Ether 1:5) G->H I End Product: This compound (Light yellow solid) H->I

Synthesis Workflow Diagram

Safety, Handling, and Storage

Hazard Identification

This compound is classified as harmful and an irritant.[2][11]

Table 4: GHS Hazard Statements

Code Hazard Statement Classification
H302 Harmful if swallowed Acute toxicity, oral[2][3][11]
H312 Harmful in contact with skin Acute toxicity, dermal[2]
H315 Causes skin irritation Skin corrosion/irritation[2][11]
H319 Causes serious eye irritation Serious eye damage/eye irritation[2][11]
H332 Harmful if inhaled Acute toxicity, inhalation[2]

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[2][11] |

Precautionary Measures and Storage

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

  • Storage: The compound should be stored under an inert atmosphere, such as argon, at room temperature or refrigerated conditions (2-8°C or -20°C for long-term stability).[4][5][6][8][10] It should be kept sealed in a dry environment.[9]

G cluster_id Identification cluster_props Properties cluster_safety Safety & Handling Compound This compound CAS CAS: 35857-93-3 Compound->CAS is identified by Formula Formula: C₅HCl₂N₃ Compound->Formula MP Melting Point: 105-106 °C Compound->MP exhibits MW Mol. Weight: 173.99 Compound->MW Hazards Hazards: Harmful (H302) Irritant (H315, H319) Compound->Hazards requires caution Storage Storage: Inert Atmosphere, Dry Compound->Storage requires

Compound Information Relationship Map

Conclusion

This compound is a well-characterized chemical intermediate with defined physical properties and established synthesis protocols. Its utility in the development of novel compounds, particularly in the pharmaceutical sector, is significant. The information presented in this guide, including its properties, synthesis, and safety data, serves as a crucial resource for researchers engaged in chemical synthesis and drug development. Adherence to the outlined safety and handling procedures is imperative to ensure safe and effective use in a laboratory setting.

References

An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,6-Dichloropyridazine-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, a known synthesis protocol, and its significance as a chemical intermediate.

Chemical Identity and Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization in a research setting.

  • IUPAC Name: this compound[1]

  • CAS Number: 35857-93-3[1][2][3][4][5]

  • Molecular Formula: C₅HCl₂N₃[1][4][6][7][8]

The two-dimensional structure of this compound is presented below:

2D Structure of this compound

Figure 1: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is crucial for experimental design, including solubility and reaction condition considerations. The data presented below has been aggregated from various chemical databases.

PropertyValueSource
Molecular Weight 173.98 g/mol [1][2]
Monoisotopic Mass 172.9547524 Da[1][6]
Melting Point 105-106 °C[2][8]
Boiling Point (Predicted) 360.8 ± 37.0 °C[8]
Density (Predicted) 1.60 ± 0.1 g/cm³[8]
XLogP3 1.5[2][6]
Topological Polar Surface Area 49.6 Ų[1][2]
pKa (Predicted) -4.95 ± 0.10[8]
Appearance Light yellow solid / Powder[2][8]

Synthesis Protocol

The synthesis of this compound is a key process for its utilization in further chemical research and development. A documented experimental procedure is detailed below.

Reaction: Dehydration of 3,6-dichloropyridazine-4-carboxamide to this compound.

Materials and Reagents:

  • 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol)

  • Phosphorus oxychloride (50 mL)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of 3,6-dichloropyridazine-4-carboxamide (1.00 equivalent) and phosphorus oxychloride is heated to reflux for 1 hour.[2]

  • The resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[2]

  • The residue is dissolved in dichloromethane.[2]

  • The organic solution is washed sequentially with water and brine.[2]

  • The washed solution is dried over anhydrous sodium sulfate.[2]

  • The solvent is removed by concentration under vacuum.[2]

  • The crude product is purified by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and petroleum ether.[2]

  • This procedure yields the title compound as a light yellow solid (5.1 g, 99% yield).[2]

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material 3,6-dichloropyridazine-4-carboxamide reaction Heat to Reflux (1 hr) start_material->reaction reagent Phosphorus Oxychloride reagent->reaction concentrate1 Concentrate under vacuum reaction->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve wash Wash with Water & Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate under vacuum dry->concentrate2 chromatography Silica Gel Column Chromatography (EtOAc/Petroleum Ether 1:5) concentrate2->chromatography product This compound Yield: 99% chromatography->product

Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[9] The presence of two chlorine atoms and a nitrile group on the pyridazine ring provides multiple reactive sites for further functionalization. The dichloropyridazine core is a known pharmacophore, and its derivatives are investigated for various biological activities.[10] This compound is often used as an intermediate in the synthesis of more complex molecules, including those classified as protein degrader building blocks.[4][8] The reactivity of the chloro substitutions allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities to the pyridazine scaffold.[9]

References

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazine-4-carbonitrile from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-Dichloropyridazine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3,6-dichloropyridazine. This document outlines the key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the reactive chlorine atoms and the cyano group on the pyridazine core, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the direct conversion of 3,6-dichloropyridazine to its 4-carbonitrile derivative, a crucial step in accessing more complex molecular architectures.

Synthesis of the Starting Material: 3,6-Dichloropyridazine

The synthesis of the precursor, 3,6-dichloropyridazine, is a well-established process, typically starting from 3,6-dihydroxypyridazine (maleic hydrazide). Several methods have been reported, with the chlorination using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) being the most common.

Chlorination using Phosphorus Oxychloride

This method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride, often in the presence of a solvent. The reaction conditions can be varied to optimize the yield and purity of the product.

Table 1: Summary of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine using POCl₃

ReferenceMolar Ratio (3,6-dihydroxypyridazine : POCl₃)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
CN104447569A[1]1 : 1.5Chloroform50472.3599.03 (GC)
CN104447569A[1]1 : 1.5Methanol/Water80188.6598.13 (GC)
ChemicalBook[2]1 : 5None80Overnight85Not Specified

Experimental Protocol (Example from CN104447569A): [1]

  • To a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).

  • Stir the mixture at 50°C for 4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.

  • After drying, a yield of 72.35% with a purity of 99.03% (GC) is obtained.

Chlorination using N-Chlorosuccinimide (NCS)

An alternative, milder method for the synthesis of 3,6-dichloropyridazine involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[3] This approach offers advantages such as milder reaction conditions and simpler product isolation.[3]

Table 2: Summary of Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine using NCS

ReferenceMolar Ratio (3,6-dihydroxypyridazine : NCS)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
CN112645883A[3]1 : 2.47Ethanol45-55292.699.5

Experimental Protocol (Example from CN112645883A): [3]

  • In a 5 L reaction bottle, add 180 g of ethanol and start stirring.

  • Add 90 g of 3,6-dihydroxypyridazine and 9 g of hydrochloric acid.

  • Heat the mixture to 40°C.

  • Add 222.1 g of NCS in five portions, maintaining the temperature between 40-45°C during addition and not exceeding 60°C during the reaction.

  • After the addition of NCS is complete, maintain the temperature at 45-55°C and continue the reaction for 2 hours.

  • Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours.

  • Collect the solid product by suction filtration and wash the filter cake with a small amount of absolute ethanol.

  • Dry the filter cake under vacuum at 40-50°C for 4 hours to obtain 110.4 g of white solid 3,6-dichloropyridazine (92.6% yield, 99.5% purity).

Synthesis of this compound

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyano group. A general approach would involve the reaction of 3,6-dichloropyridazine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Cyanation_of_Dichloropyridazine Start 3,6-Dichloropyridazine Product This compound Start->Product Cyanation Reaction Reagents Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) + Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) + Base (e.g., KOAc) Reagents->Product

Caption: Proposed palladium-catalyzed cyanation of 3,6-dichloropyridazine.

General Experimental Considerations for Palladium-Catalyzed Cyanation

Based on established protocols for the cyanation of other (hetero)aryl chlorides, the following general procedure can be adapted for the synthesis of this compound.[4][5][6]

Table 3: General Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides

ParameterTypical Reagents/Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycles
Ligand Buchwald-type phosphine ligands (e.g., XPhos, SPhos, tBuXPhos)
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], KCN
Base K₂CO₃, K₃PO₄, KOAc
Solvent Toluene, Dioxane, DMF, DMA, Acetonitrile/Water mixtures
Temperature 70 - 120 °C

Proposed Experimental Protocol:

  • To a dry Schlenk tube, add 3,6-dichloropyridazine (1.0 mmol), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the cyanide source (e.g., Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (0.5 equiv)) and the base (e.g., KOAc (1.2 equiv)).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane or a mixture of Acetonitrile and Water).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain this compound.

Experimental Workflow

The overall synthetic process can be visualized as a two-step sequence, starting from the commercially available maleic hydrazide.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Step 2: Synthesis of this compound A 3,6-Dihydroxypyridazine (Maleic hydrazide) B Chlorination (POCl₃ or NCS) A->B C 3,6-Dichloropyridazine B->C D 3,6-Dichloropyridazine E Palladium-Catalyzed Cyanation D->E F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 3,6-dichloropyridazine. While established protocols for the preparation of the starting material are readily available and have been summarized with quantitative data, the direct cyanation to the target molecule requires the adaptation of general palladium-catalyzed cross-coupling methodologies. The provided proposed protocol and experimental considerations serve as a strong starting point for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. Further optimization of the reaction conditions for the cyanation step will be crucial for achieving high yields and purity on a preparative scale.

References

Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,6-Dichloropyridazine-4-carbonitrile. Due to the limited availability of experimentally derived spectra in public databases, this document presents a compilation of predicted and expected spectroscopic values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug development and other scientific endeavors.

Compound Information

ParameterValue
Chemical Name This compound
CAS Number 35857-93-3
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Monoisotopic Mass 172.9547524 Da
Melting Point 105-106 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet (s)1HPyridazine H-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~155 - 160C-3, C-6 (C-Cl)
~130 - 135C-5 (CH)
~120 - 125C-4 (C-CN)
~115 - 120-C≡N
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretch
~2240 - 2220MediumC≡N (nitrile) stretch
~1600 - 1450MediumAromatic C=C and C=N stretch
~850 - 750StrongC-Cl stretch
Mass Spectrometry (MS)
m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
~173/175/177High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two chlorine atoms)
VariableFragmentation ions (e.g., loss of Cl, CN)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the ¹H spectrum.

    • Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, which results in single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.

  • Data Acquisition: The spectrum is typically acquired over the mid-infrared range (e.g., 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.

Workflow and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the spectroscopic techniques and the derived structural information.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Compound Purification Purification Compound->Purification NMR NMR Spectroscopy Purification->NMR Analyze Sample IR IR Spectroscopy Purification->IR Analyze Sample MS Mass Spectrometry Purification->MS Analyze Sample Structure Structure Elucidation NMR->Structure Provides C-H framework IR->Structure Identifies functional groups MS->Structure Determines molecular weight

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Relationship cluster_techniques Analytical Techniques cluster_information Derived Structural Information Compound This compound C₅HCl₂N₃ NMR ¹H & ¹³C NMR Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS NMR_info Number of Protons Carbon Skeleton Connectivity NMR->NMR_info IR_info Functional Groups (C≡N, C-Cl, Aromatic) IR->IR_info MS_info Molecular Weight Isotopic Abundance Fragmentation Pattern MS->MS_info

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: Physicochemical Properties of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,6-Dichloropyridazine-4-carbonitrile, a key intermediate in medicinal chemistry and organic synthesis. Due to a lack of specific quantitative experimental data in publicly accessible literature, this document focuses on its known physicochemical properties, and provides detailed, representative experimental protocols for the determination of its solubility and stability based on established methodologies for analogous heterocyclic compounds. This guide is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies to characterize this compound for their specific applications.

Introduction

This compound (CAS No: 35857-93-3) is a halogenated pyridazine derivative. The pyridazine scaffold is a common motif in a wide array of biologically active molecules, and chloro-substituted pyridazines, in particular, serve as versatile precursors for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. The nitrile group further enhances its utility as a building block in drug discovery and development. A thorough understanding of the solubility and stability of this intermediate is critical for its effective handling, storage, and application in synthetic chemistry, particularly in process development and scale-up operations.

Physicochemical Properties

While specific experimental data on solubility and stability are not extensively reported, a summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅HCl₂N₃[1][2][3]
Molecular Weight 173.99 g/mol [1][3]
Appearance White to light brown solid[4]
Melting Point 105-106 °C[4][5]
Boiling Point (Predicted) 360.8 ± 37.0 °C at 760 mmHg[6]
Density (Predicted) 1.60 ± 0.1 g/cm³[5]
LogP (Predicted) 1.10 - 1.5[6][7]
Storage Conditions Room temperature, under inert atmosphere, sealed in dry conditions. Some suppliers recommend storage at -20°C for long-term stability.[3][4]

Solubility Profile

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided in Section 5.1.

Stability Profile

Specific experimental studies detailing the hydrolytic, thermal, and photolytic stability of this compound are not found in the public domain. The recommended storage conditions, under an inert atmosphere and in a dry environment, suggest a potential sensitivity to moisture and possibly air[2][4]. The presence of chloro-substituents on the electron-deficient pyridazine ring indicates a susceptibility to nucleophilic attack, including hydrolysis, particularly under non-neutral pH conditions.

To enable researchers to assess the stability of this compound, representative protocols for stability testing are outlined in Section 5.2.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination

This protocol is based on the isothermal shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the thermodynamic solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand at the set temperature for a short period to allow for the sedimentation of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

  • Data Analysis:

    • Calculate the solubility as the average concentration from at least three replicate experiments for each solvent and temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mol/L).

The experimental workflow for solubility determination is illustrated in the following diagram:

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis start Add excess compound to solvent equilibrate Equilibrate at constant temperature with shaking start->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc HPLC analysis dilute->hplc calculate Calculate concentration hplc->calculate end Final Result calculate->end Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Assessment

This section outlines protocols for evaluating the hydrolytic, thermal, and photolytic stability of this compound.

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • 0.1 N HCl and 0.1 N NaOH solutions

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Dilute the stock solution into the different aqueous buffer and acid/base solutions to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Immediately quench any degradation by dilution with a mobile phase or a suitable solvent and store at a low temperature (e.g., 4 °C) until analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life.

Objective: To evaluate the stability of the solid compound under accelerated thermal conditions.

Materials:

  • This compound (solid)

  • Vials (clear and amber)

  • Constant temperature and humidity stability chambers

  • HPLC system

Procedure:

  • Place accurately weighed amounts of the solid compound into both clear and amber vials.

  • Store the vials in stability chambers under various conditions (e.g., 40 °C/75% RH, 60 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

  • Dissolve the contents in a suitable solvent to a known concentration.

  • Analyze the solutions by HPLC to determine the purity of the compound and quantify any degradation products.

  • Observe any changes in the physical appearance of the solid (e.g., color change, melting).

Objective: To assess the stability of the compound when exposed to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

  • Vials (clear and amber)

  • HPLC system

Procedure:

  • Place solid samples of the compound in clear and amber (as a dark control) vials.

  • Prepare solutions of the compound in a suitable solvent and place them in clear and amber vials.

  • Expose the samples to a controlled light source in the photostability chamber for a specified duration.

  • At the end of the exposure period, analyze both the solid and solution samples by HPLC.

  • Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

The logical relationship for a comprehensive stability assessment is depicted below:

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_outcome Outcome hydrolytic Hydrolytic (pH 4, 7, 9) sampling Time-point sampling hydrolytic->sampling thermal Thermal (e.g., 60°C) thermal->sampling photolytic Photolytic (ICH Q1B) photolytic->sampling hplc_analysis Stability-indicating HPLC sampling->hplc_analysis degradation_profile Degradation Profile hplc_analysis->degradation_profile half_life Half-life Calculation degradation_profile->half_life storage_recommendations Storage Recommendations half_life->storage_recommendations compound This compound compound->hydrolytic compound->thermal compound->photolytic

Caption: Logical Flow for Stability Assessment.

Conclusion

This compound is a valuable building block in chemical synthesis. While specific quantitative data on its solubility and stability are currently lacking in the literature, this guide provides a foundation for researchers by summarizing its known physicochemical properties and presenting detailed, actionable protocols for the experimental determination of these crucial parameters. The provided methodologies and workflows will aid in the systematic characterization of this compound, ensuring its appropriate handling, storage, and use in research and development. It is recommended that researchers generate this data to support their specific applications and contribute to the broader scientific understanding of this compound.

References

In-Depth Technical Guide to the Hazards and Safety of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety information for 3,6-Dichloropyridazine-4-carbonitrile (CAS No: 35857-93-3). The information is intended to support risk assessment and the implementation of safe handling protocols in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅HCl₂N₃[1][2]
Molecular Weight 173.99 g/mol [1][3]
Appearance White to light brown solid/powder[4]
Melting Point 105-106 °C[3][4]
Boiling Point 360.8 ± 37.0 °C (Predicted)[4][5]
Density 1.60 ± 0.1 g/cm³ (Predicted)[3][4][5]
Solubility Information not readily available in searched sources.
Flash Point 172.0 ± 26.5 °C[3][5]
pKa -4.95 ± 0.10 (Predicted)[4]

Note: Some of the physical properties, such as boiling point, density, and pKa, are predicted values and have not been experimentally verified in the available literature. Detailed experimental protocols for the determination of these properties were not available in the searched resources.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

CategoryClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)Source(s)
Acute Toxicity Acute Toxicity 4 (Oral, Dermal, Inhalation)
alt text
Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, P501[6][7]
Skin Corrosion/ Irritation Skin Irritation 2
alt text
Warning H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364[6][7]
Eye Damage/ Irritation Eye Irritation 2A
alt text
Warning H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313[6][7]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3 (Respiratory tract irritation)
alt text
Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405[6][7]

Toxicological Information

The primary toxicological concerns associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[6][7]

Note on Experimental Protocols: While the GHS classifications indicate the toxicological profile of this compound, detailed experimental protocols (e.g., specific LD50 or LC50 studies, skin and eye irritation test methodologies) were not available in the publicly accessible resources searched for this guide. The classifications are based on data submitted to regulatory bodies, but the underlying studies are not detailed.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are generally recommended[1]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

  • Some suppliers recommend storage at temperatures between 2-8°C or even at -20°C.[3][5] Always consult the supplier's specific recommendations.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal
  • Dispose of waste in accordance with all local, regional, and national regulations.[7]

  • Do not allow the chemical to enter drains or the environment.[8]

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response identify_hazards Identify Hazards - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation evaluate_exposure Evaluate Exposure Potential - Quantity used - Duration of handling - Dust generation potential identify_hazards->evaluate_exposure determine_risk Determine Risk Level (High, Medium, Low) evaluate_exposure->determine_risk engineering_controls Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation determine_risk->engineering_controls Mitigate spill Spill Response - Evacuate - Ventilate - Absorb and collect determine_risk->spill first_aid First Aid - Eye: Rinse with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention determine_risk->first_aid administrative_controls Administrative Controls - Standard Operating Procedures (SOPs) - Training engineering_controls->administrative_controls ppe Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) administrative_controls->ppe handling Handling - Follow SOPs - Minimize dust - Avoid contact ppe->handling storage Storage - Tightly sealed - Cool, dry, ventilated - Away from incompatibles handling->storage disposal Disposal - Follow regulations - Do not release to environment handling->disposal

Caption: Risk assessment and safe handling workflow for this compound.

This guide is intended as a starting point for developing comprehensive safety protocols. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough, task-specific risk assessment before handling this chemical.

References

A Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,6-Dichloropyridazine-4-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial availability, synthesis, and reactivity, with a focus on its application in the development of novel bioactive molecules.

Chemical Properties and Commercial Availability

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring two reactive chlorine atoms and a nitrile group on a pyridazine core, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35857-93-3[3][4]
Molecular Formula C₅HCl₂N₃[3][4]
Molecular Weight 173.99 g/mol [3][4]
Appearance White to light yellow powder[5]
Melting Point 105-106 °C[5]
Boiling Point 360.8 ± 37.0 °C (Predicted)[5]
Density 1.60 ± 0.1 g/cm³ (Predicted)[5]
Storage Sealed in a dry environment at room temperature or under an inert atmosphere.[5]

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is available in research and industrial grades, catering to a range of applications from laboratory-scale synthesis to larger-scale production.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Grades
Shanghai Minstar Chemical Co., Ltd.98%Industrial Grade, Pharma Grade
ChemShuttleNot SpecifiedBuilding blocks for drug discovery
CP Lab Safetymin 98%Protein Degrader Building Blocks
United States BiologicalHighly PurifiedNot Specified

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the dehydration of 3,6-dichloropyridazine-4-carboxamide.

Synthesis of this compound

Experimental Protocol:

A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol) and phosphorus oxychloride (50 mL) is heated to reflux for 1 hour. Following the reaction, the mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and petroleum ether, to yield this compound as a light yellow solid (5.1 g, 99% yield).

G Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification 3,6-dichloropyridazine-4-carboxamide 3,6-dichloropyridazine-4-carboxamide Reaction Mixture Reaction Mixture 3,6-dichloropyridazine-4-carboxamide->Reaction Mixture POCl3, Reflux Crude Product Crude Product Reaction Mixture->Crude Product Dissolution Dissolution Crude Product->Dissolution DCM Washing Washing Dissolution->Washing H2O, Brine Drying Drying Washing->Drying Na2SO4 Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Silica Gel EtOAc/Petroleum Ether This compound This compound Column Chromatography->this compound

Synthetic workflow for this compound.

Key Reactions in Drug Discovery

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable scaffold for building complex molecules.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the nitrile group, facilitates the displacement of the chlorine atoms by various nucleophiles. Reactions with amines, alcohols, and thiols can be performed to introduce diverse side chains. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for SNAr with an Amine:

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1-1.2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2-3 equivalents). The reaction mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

G General Workflow for SNAr Reactions Start This compound + Nucleophile (e.g., Amine) Reaction Solvent + Base Heat (Conventional or Microwave) Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Monosubstituted or Disubstituted Product Purification->Product

Workflow for nucleophilic aromatic substitution reactions.
Suzuki-Miyaura Cross-Coupling

The chlorine atoms of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or their esters. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, CsF) are combined in a suitable solvent system (e.g., DME/water, dioxane/water, or toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography to afford the desired coupled product.[7]

G Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)-A Ar-Pd(II)-Cl OxAdd->Pd(II)-A Transmetal Transmetalation Pd(II)-A->Transmetal Pd(II)-B Ar-Pd(II)-R Transmetal->Pd(II)-B RedElim Reductive Elimination Pd(II)-B->RedElim RedElim->Pd(0) Product Ar-R RedElim->Product BoronicAcid R-B(OH)2 BoronicAcid->Transmetal Dichloropyridazine Ar-Cl Dichloropyridazine->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The pyridazine core is a well-established pharmacophore found in numerous bioactive compounds. The versatility of this compound allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, related 3,6-disubstituted pyridazines have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The nitrile group can also serve as a handle for further chemical transformations or as a key interacting group with biological targets.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of molecular diversity. This technical guide provides researchers and drug development professionals with the essential information to effectively utilize this compound in their research endeavors.

References

The Reactivity of the Nitrile Group in Dichloropyridazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the nitrile group in dichloropyridazines, a scaffold of significant interest in medicinal chemistry. The presence of the electron-withdrawing dichloropyridazine ring, coupled with the versatile chemistry of the nitrile functional group, offers a rich platform for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and insights into the biological relevance of these compounds, with a focus on quantitative data and practical methodologies.

Overview of Reactivity

The dichloropyridazine core is a π-deficient heteroaromatic system, a characteristic that profoundly influences the reactivity of its substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the pyridazine ring itself can participate as a diene in cycloaddition reactions. The nitrile group, an electron-withdrawing moiety, further modulates the electronic properties of the ring and serves as a versatile handle for a variety of chemical transformations.

The primary focus of this guide is on the reactivity pertinent to the functionalization of the dichloropyridazine scaffold, particularly involving the nitrile group, for applications in drug discovery. This includes transformations of the nitrile itself and reactions where the nitrile group plays a key directing or activating role.

Key Chemical Transformations and Experimental Protocols

This section details key reactions involving dichloropyridazines bearing a nitrile group, providing both quantitative data and step-by-step experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridazine ring are activated towards nucleophilic attack. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. The nitrile group, being electron-withdrawing, can influence the preferred site of substitution.

Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

While not directly a reaction of the nitrile group, the synthesis of aminopyridazines is a crucial step in creating scaffolds for further functionalization, including the introduction of a nitrile group in subsequent steps or using the amino group to modulate reactivity.

Table 1: Synthesis of 3-Amino-6-chloropyridazine [1]

Starting MaterialReagents and ConditionsProductYield (%)
3,6-DichloropyridazineAqueous ammonia, methylene dichloride, 100 °C, 9 hours3-Amino-6-chloropyridazine82.6

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [1]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).

  • Reaction: Seal the flask and stir the mixture at 100 °C for 9 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the chlorinated positions of the pyridazine ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Table 2: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids [1][2]

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8023-65
3-Amino-6-chloropyridazineVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O8023-65

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-halopyridazines [1]

  • Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like dimethoxyethane (DME) and water.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Intramolecular [4+2] Diels-Alder Reactions

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. When a dienophile is tethered to the pyridazine core, an intramolecular cycloaddition can occur, leading to the formation of fused ring systems. The presence of an electron-withdrawing nitrile group on the pyridazine ring is often essential for this transformation.

Table 3: Intramolecular Diels-Alder Reaction of a 3-(Alkynyloxy)-4-pyridazinecarbonitrile

Starting MaterialSolventTemperature (°C)Time (h)ProductYield (%)
3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrileBromobenzene150962,3-Dihydro-7-benzofurancarbonitrile79

Experimental Protocol: [4+2] Cycloaddition of 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile

  • Reaction Setup: A solution of 3-(but-2-yn-1-yloxy)-4-pyridazinecarbonitrile (130 mg, 0.75 mmol) in bromobenzene (1 mL) is placed in a reaction vessel.

  • Inert Atmosphere: The vessel is flushed with argon.

  • Reaction: The solution is heated to 150 °C for 96 hours.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography (eluent: light petroleum/ethyl acetate, 3:1) and subsequent recrystallization from n-pentane to give 2,3-dihydro-7-benzofurancarbonitrile (86 mg, 79%) as colorless needles.

Transformations of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[2][3][4][5] The reaction proceeds through an amide intermediate.

General Workflow for Nitrile Hydrolysis

G Start 3,6-Dichloropyridazine- 4-carbonitrile Reagents H₃O⁺ or OH⁻, H₂O Heat Start->Reagents Intermediate Amide Intermediate Reagents->Intermediate Product 3,6-Dichloropyridazine- 4-carboxylic Acid Intermediate->Product

Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.

The reduction of nitriles to primary amines is a fundamental transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

General Workflow for Nitrile Reduction

G Start 3,6-Dichloropyridazine- 4-carbonitrile Step1 1. LiAlH₄, THF Start->Step1 Step2 2. H₂O Step1->Step2 Product (3,6-Dichloropyridazin-4-yl)methanamine Step2->Product

Caption: General workflow for the reduction of a nitrile to a primary amine.

Grignard reagents add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone.[1][6][7][8][9]

General Workflow for Grignard Reaction with a Nitrile

G Start 3,6-Dichloropyridazine- 4-carbonitrile Step1 1. R-MgBr, Et₂O Start->Step1 Step2 2. H₃O⁺ Step1->Step2 Product Acyl-3,6-dichloropyridazine Step2->Product

Caption: General workflow for the synthesis of a ketone from a nitrile using a Grignard reagent.

Biological Relevance and Signaling Pathways

Cyanopyridine and cyanopyridazine derivatives have emerged as promising scaffolds in drug discovery, targeting a range of proteins implicated in cancer and other diseases. Two notable targets are the Pim-1 kinase and the anti-apoptotic protein survivin.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[10] Its overexpression is associated with several cancers. Cyanopyridine-based compounds have been identified as inhibitors of Pim-1 kinase.

Pim1_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Substrates Pim-1 Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Cyanopyridazine Inhibitor Inhibitor->Pim1

Caption: Simplified Pim-1 kinase signaling pathway and the inhibitory action of cyanopyridazine compounds.

Survivin Anti-Apoptotic Pathway

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is overexpressed in most human cancers.[11][12][13][14][15] It plays a dual role in inhibiting apoptosis and regulating cell division. Certain cyanopyridine derivatives have been shown to modulate survivin expression and induce apoptosis.

Survivin_Pathway Apoptotic_Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Survivin Survivin Survivin->Active_Caspase9 Inhibition Inhibitor Cyanopyridazine Derivative Inhibitor->Survivin Downregulation

Caption: The intrinsic apoptosis pathway and the inhibitory role of survivin, which is targeted by cyanopyridazine derivatives.

Conclusion

Dichloropyridazines featuring a nitrile group are highly valuable and versatile scaffolds in medicinal chemistry. The reactivity of the chloro substituents allows for extensive functionalization through nucleophilic substitution and cross-coupling reactions, while the pyridazine ring can participate in cycloaddition reactions to build molecular complexity. The nitrile group itself serves as a key functional handle for conversion into other important chemical moieties and plays a crucial role in the biological activity of these compounds. The detailed protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this promising class of molecules in the quest for novel therapeutics. Further investigation into the specific conditions required for the direct transformation of the nitrile group on the 3,6-dichloropyridazine-4-carbonitrile scaffold is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 3,6-Dichloropyridazine-4-carbonitrile, a versatile heterocyclic building block in medicinal chemistry. Through an examination of its molecular structure, electron density distribution, and reactivity in key organic reactions, this document aims to equip researchers with the foundational knowledge required for its effective utilization in the synthesis of novel therapeutic agents. This guide summarizes key reactivity data, provides detailed experimental protocols for representative transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows.

Introduction

This compound is a halogenated pyridazine derivative that has garnered significant interest in the field of drug discovery and development. Its rigid, planar structure, coupled with the presence of multiple reactive sites, makes it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of two chlorine atoms and a nitrile group on the pyridazine ring imparts distinct electronic properties that govern its reactivity towards both nucleophiles and electrophiles. Understanding the inherent electrophilic and nucleophilic nature of its various atomic centers is paramount for designing efficient and regioselective synthetic routes to novel compounds with potential therapeutic applications.

Molecular Structure and Electronic Properties

The chemical structure of this compound is characterized by a six-membered aromatic pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a nitrile group at position 4.

The presence of two electronegative nitrogen atoms in the pyridazine ring, along with the electron-withdrawing inductive effects of the two chlorine atoms and the nitrile group, results in a significantly electron-deficient aromatic system. This electron deficiency is a key determinant of the molecule's reactivity.

Identification of Electrophilic and Nucleophilic Sites

The electrophilic and nucleophilic sites of this compound can be predicted based on fundamental principles of organic chemistry and supported by computational studies on structurally related molecules.

Electrophilic Sites

The primary electrophilic centers in this compound are the carbon atoms bonded to the chlorine atoms (C3 and C6). The strong electron-withdrawing nature of the pyridazine ring and the chlorine atoms renders these positions highly susceptible to nucleophilic attack. This is the most common and synthetically useful reactivity pattern observed for this class of compounds.

Additionally, the carbon atom of the nitrile group exhibits electrophilic character and can be attacked by strong nucleophiles under certain conditions, leading to the formation of imines or other derivatives.

Nucleophilic Sites

The primary nucleophilic sites are the two nitrogen atoms of the pyridazine ring. The lone pair of electrons on each nitrogen atom can participate in reactions with strong electrophiles, such as alkylating agents or acids. However, the overall electron-deficient nature of the ring system diminishes the nucleophilicity of these nitrogen atoms compared to more electron-rich heterocyclic systems.

Under strongly basic conditions, the proton at the C5 position may be abstracted, generating a carbanion that can act as a nucleophile.

Reactivity and Key Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions at the C3 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

A wide range of nucleophiles can displace the chlorine atoms. The general mechanism for this transformation is depicted below.

sn_ar_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactant This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).

Common nucleophiles employed in reactions with 3,6-dichloropyridazines include:

  • Amines: Primary and secondary amines react to form amino-substituted pyridazines.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

  • Thiols and Thiophenoxides: These reactions produce thioethers.

Table 1: Summary of Nucleophilic Substitution Reactions on Dichloropyridazines

NucleophileReagent ExampleProduct TypeTypical Conditions
AmineAmmonia, Primary/Secondary AminesAminopyridazineHeat, often in a sealed vessel, with or without a base
AlkoxideSodium MethoxideAlkoxypyridazineRoom temperature or gentle heating in the corresponding alcohol
ThiolSodium ThiophenoxideThioetherBase (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)
Reactions with Electrophiles

Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. Reactions typically require harsh conditions and may proceed with low yields. When substitution does occur, it is predicted to favor the C4 and C5 positions. A more common strategy to achieve substitution is through the activation of the ring, for example, by forming a pyridazine N-oxide. The N-oxide increases the electron density of the ring, facilitating electrophilic attack.

electrophilic_substitution cluster_0 Ring Activation cluster_1 Electrophilic Attack cluster_2 Deoxygenation Reactant This compound N_Oxide Pyridazine N-Oxide Reactant->N_Oxide Oxidation (e.g., m-CPBA) Substituted_N_Oxide Substituted N-Oxide N_Oxide->Substituted_N_Oxide + E⁺ Electrophile E⁺ Final_Product Substituted Product Substituted_N_Oxide->Final_Product Reduction (e.g., PCl₃)

Caption: General workflow for electrophilic substitution via N-oxidation.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving 3,6-dichloropyridazines. These should be adapted and optimized for this compound.

General Procedure for Nucleophilic Substitution with an Amine

Objective: To replace a chlorine atom with an amino group.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., ethanol, dioxane, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • In a pressure-rated reaction vessel, combine this compound (1.0 eq) and the chosen solvent.

  • Add the amine (1.1 - 5.0 eq). If the amine is a salt, add a suitable base (1.1 - 2.0 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

amine_substitution_workflow Start Combine Reactants (Dichloropyridazine, Amine, Solvent) Heat Heat Reaction Mixture (80-150 °C) Start->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool and Isolate Crude Product Monitor->Workup Reaction Complete Purify Purify Product (Recrystallization/Chromatography) Workup->Purify End Characterize Final Product Purify->End

Caption: Experimental workflow for amination reaction.

General Procedure for Nucleophilic Substitution with a Thiol

Objective: To replace a chlorine atom with a thioether group.

Materials:

  • This compound

  • Thiol

  • Base (e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the thiol (1.1 eq) in a suitable polar aprotic solvent, add a base (1.2 eq) at room temperature.

  • Stir the mixture for a short period to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its primary electrophilic sites are the carbon atoms at positions 3 and 6, which readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. The nitrogen atoms of the pyridazine ring are the main nucleophilic centers, although their reactivity is attenuated by the electron-withdrawing nature of the ring system. A thorough understanding of these reactivity patterns is crucial for leveraging the full synthetic potential of this compound in the development of novel and complex molecular architectures for pharmaceutical and materials science applications. Further computational studies would be beneficial to provide a more quantitative picture of the electron distribution and reactivity of this specific molecule.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.

3,6-Dichloropyridazine-4-carbonitrile is a valuable building block for the synthesis of diverse heterocyclic compounds. The presence of two reactive chlorine atoms and an electron-withdrawing nitrile group makes it an attractive substrate for selective functionalization. This document provides detailed application notes and protocols for performing Suzuki cross-coupling reactions with this compound, offering a pathway to novel pyridazine derivatives.

Reaction Principle and Regioselectivity

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

A critical consideration in the Suzuki coupling of this compound is the regioselectivity of the reaction. The pyridazine ring is electron-deficient, and the strongly electron-withdrawing nitrile group at the C4 position further influences the electron distribution and the reactivity of the C-Cl bonds at the C3 and C6 positions. Generally, in dihaloheteroarenes, the halide adjacent to a nitrogen atom is more reactive in palladium-catalyzed cross-couplings. However, the regioselectivity can be influenced by several factors, including:

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can direct the coupling to a specific position.

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can affect the reaction's outcome.

  • Substituents on the Boronic Acid: The nature of the boronic acid coupling partner can also play a role in the observed regioselectivity.

Experimental Protocols

The following protocols are generalized based on established methods for Suzuki cross-coupling reactions of related chloro-heterocycles. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

General Protocol for Suzuki Cross-Coupling

This protocol describes a typical procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if using a pre-catalyst like Pd₂(dba)₃, e.g., triphenylphosphine, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), ligand (if required), and the base (2-3 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base solution, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridazine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that these are representative examples, and actual results may vary.

Table 1: Reaction Conditions for Mono-Arylation of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene110880-90
33-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane1001670-80
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)902465-75
5Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane1001060-70

Yields are approximate and based on literature for similar substrates. Optimization is recommended.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-120 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Suzuki Catalytic Cycle Diagram

Suzuki_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X Pd0->PdII Pd0->PdII Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 PdII->PdII_R2 Transmetalation PdII_R2->Pd0 PdII_R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_R2->Product Reactant1 R¹-X Reactant1->PdII Reactant2 R²-B(OR)₂ Reactant2->PdII_R2 Base Base

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Conclusion

The Suzuki cross-coupling reaction of this compound offers a versatile and efficient method for the synthesis of a wide array of novel pyridazine derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and control the regioselectivity of the coupling. The protocols and data presented in these application notes provide a solid foundation for scientists in the pharmaceutical and chemical industries to explore the potential of this valuable building block in their research and development endeavors. Further optimization for specific substrates is encouraged to achieve the best possible results.

Application Notes and Protocols: 3,6-Dichloropyridazine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine-4-carbonitrile is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its reactive chlorine atoms at the 3 and 6 positions, coupled with the electron-withdrawing nitrile group, allow for selective functionalization through various organic reactions. This scaffold has proven particularly valuable in the development of kinase inhibitors and other targeted therapies, primarily in the field of oncology. This document provides an overview of its applications, detailed experimental protocols for key synthetic transformations, and data on the biological activities of its derivatives.

Key Applications in Medicinal Chemistry

The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds. The specific substitution pattern of this compound makes it an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization. Key therapeutic areas where derivatives of this compound have shown promise include:

  • Oncology: As a scaffold for the development of inhibitors of various protein kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Poly(ADP-ribose) polymerase (PARP-1).[1][2]

  • Inflammatory Diseases: The pyridazine and pyridazinone cores are effective in regulating inflammatory pathways by targeting mediators like TNF-α and IL-6.[3]

  • Antiviral and Antimicrobial Agents: The inherent bioactivity of the pyridazine nucleus makes it a candidate for the development of new anti-infective drugs.

The reactivity of the two chlorine atoms can be modulated to achieve selective substitution, often allowing for a stepwise introduction of different functionalities. This differential reactivity is a key advantage in the synthesis of complex molecules.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various compounds synthesized from pyridazine scaffolds, highlighting their potential as anticancer agents.

Table 1: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDR1-Group at C6R2-Group at C3TargetIC50 (nM)Reference
11e 4-FluorophenylaminoMorpholinoCDK2151[1]
11h 4-ChlorophenylaminoMorpholinoCDK243.8[1]
11l 4-MethoxyphenylaminoMorpholinoCDK255.6[1]
11m (Tetrahydro-2H-pyran-4-yl)methylaminoMorpholinoCDK220.1[1]

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives

Compound IDR-GroupTargetIC50 (nM)Reference
8a 4-FluorobenzylPARP-136[4]
Olaparib (Ref.) -PARP-134[4]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving pyridazine scaffolds, which can be adapted for this compound.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol describes the selective mono-amination of a dichloropyridazine derivative, a common first step in the diversification of the scaffold.

Reaction:

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Amine (e.g., ammonia solution, primary or secondary amine) (1.0-1.2 equiv)

  • Solvent (e.g., Ethanol, THF, or water)

  • Optional: Base (e.g., K2CO3, Et3N) if the amine salt is used.

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine in the chosen solvent.

  • Add the amine to the solution. If using a volatile amine like ammonia, the reaction may need to be performed in a sealed vessel.

  • The reaction can be stirred at room temperature or heated to reflux to increase the reaction rate. Microwave irradiation can also be employed to significantly shorten reaction times.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 3-amino-6-chloropyridazine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at one of the chlorine-bearing positions.

Reaction:

Materials:

  • 3-Amino-6-chloropyridazine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01-0.05 equiv)

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DME/Water)

Procedure:

  • To a reaction vessel, add the 3-amino-6-chloropyridazine derivative, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[6]

Signaling Pathway and Experimental Workflow Diagrams

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and how its inhibition can lead to cell cycle arrest.[3][7]

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor Pyridazine-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2/Cyclin E pathway in G1/S transition and its inhibition.

PARP-1 Signaling Pathway in DNA Repair

This diagram shows the role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors can lead to synthetic lethality in cancer cells with deficient homologous recombination.[1][8]

PARP1_Pathway cluster_DNA_Damage DNA Damage Response cluster_Cell_Fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Replication_Fork Replication Fork Collapse PARP1->Replication_Fork leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_proficient Homologous Recombination (HR Proficient) DSB->HR_proficient repaired by HR_deficient Homologous Recombination (HR Deficient / BRCA mutant) DSB->HR_deficient unrepaired in Cell_Survival Cell Survival HR_proficient->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1 inhibits Experimental_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution (e.g., Amination) Start->Step1 Intermediate Mono-substituted Intermediate Step1->Intermediate Step2 Step 2: C-C Coupling (e.g., Suzuki Coupling) Intermediate->Step2 Final_Compound Final Pyridazine Derivative Step2->Final_Compound Purification Purification & Characterization (Chromatography, NMR, MS) Final_Compound->Purification Bio_Assay Biological Evaluation (e.g., Kinase Assay, Cell Viability) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 Determination, SAR) Bio_Assay->Data_Analysis

References

Application Notes and Protocols: 3,6-Dichloropyridazine-4-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,6-dichloropyridazine-4-carbonitrile as a key building block in the synthesis of potent and selective kinase inhibitors. The inherent reactivity of the dichloropyridazine core allows for sequential and site-selective functionalization, making it an ideal starting material for generating diverse libraries of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Introduction to this compound in Kinase Inhibitor Design

This compound is a heterocyclic compound featuring two reactive chlorine atoms at positions 3 and 6, and a nitrile group at position 4. This substitution pattern offers medicinal chemists a versatile platform for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms can be exploited to achieve regioselective synthesis, a crucial aspect in optimizing the structure-activity relationship (SAR) of kinase inhibitors. The pyridazine core itself is a well-established pharmacophore in many approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Key Synthetic Transformations

The primary synthetic strategies for elaborating the this compound scaffold involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing side chains that can interact with specific residues in the kinase active site.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the introduction of aryl, heteroaryl, and amino substituents, which can significantly modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

The logical workflow for synthesizing kinase inhibitors from this building block typically involves a sequential functionalization strategy.

G start This compound snar Nucleophilic Aromatic Substitution (e.g., with an amine) start->snar intermediate Monosubstituted Intermediate snar->intermediate coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) intermediate->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor

Caption: General synthetic workflow.

Application in Targeting Specific Kinase Families

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers. The 3,6-disubstituted pyridazine scaffold has been successfully employed to develop potent CDK2 inhibitors.

Quantitative Data for Pyridazine-Based CDK2 Inhibitors

Compound IDR1-substituent (at C6)R2-substituent (at C3)CDK2 IC50 (nM)[1]
11e MorpholineN-(furan-2-ylmethyl)151
11h MorpholineN-((tetrahydrofuran-2-yl)methyl)43.8
11l MorpholineN-((S)-tetrahydrofuran-3-yl)55.6
11m MorpholineN-((tetrahydro-2H-pyran-4-yl)methyl)20.1

Experimental Protocol: Synthesis of 3,6-disubstituted Pyridazine CDK2 Inhibitors (General Procedure) [1]

This protocol describes a general two-step synthesis of 3,6-disubstituted pyridazine derivatives.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of the starting ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate in 1,4-dioxane, add the desired amine (e.g., morpholine) and a suitable base (e.g., Hünig's base).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the monosubstituted intermediate.

Step 2: Amidation

  • Dissolve the intermediate from Step 1 in absolute ethanol.

  • Add the second desired primary amine and a catalytic amount of piperidine.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final 3,6-disubstituted pyridazine inhibitor.

CDK Signaling Pathway

The cell cycle is tightly regulated by the sequential activation of CDKs. Inhibitors targeting these kinases can arrest the cell cycle and induce apoptosis in cancer cells.

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S G1/S Transition CyclinE_CDK2->G1_S promotes Inhibitor Pyridazine-based Inhibitor Inhibitor->CyclinE_CDK2

Caption: CDK signaling pathway inhibition.

Future Directions and Other Kinase Targets

The versatility of the this compound scaffold extends beyond CDK inhibitors. Researchers are actively exploring its application in the development of inhibitors for other critical kinase targets, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers and developmental disorders.

  • Janus Kinase (JAK): Central to cytokine signaling pathways that regulate inflammation and immunity.

  • Src Family Kinases (SFKs): Involved in a multitude of cellular processes, including proliferation, survival, and migration.

The development of selective inhibitors for these kinases using the this compound building block represents a promising avenue for novel therapeutic interventions.

Signaling Pathways for Further Exploration

Kinase_Pathways cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling cluster_JAK JAK-STAT Signaling cluster_SRC SRC Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation FGFR->Proliferation Cytokine Cytokine JAK JAK Cytokine->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression GrowthFactor Growth Factor SRC SRC GrowthFactor->SRC Migration Cell Migration SRC->Migration

Caption: Overview of other targetable kinase pathways.

References

Application Notes and Protocols for the Selective Amination of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective amination of 3,6-dichloropyridazine-4-carbonitrile. This reaction is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the electron-withdrawing cyano group at the 4-position of the pyridazine ring dictates the regioselectivity of the amination, leading to the preferential formation of 3-amino-6-chloropyridazine-4-carbonitrile.

Introduction

This compound is a valuable building block in organic synthesis. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of various functional groups. The amination of this substrate is a critical transformation for accessing aminopyridazine derivatives, which are prevalent scaffolds in many biologically active molecules. The strong electron-withdrawing nature of the cyano group at the C4 position activates the pyridazine ring towards nucleophilic attack and directs the substitution to the C3 position.

Regioselectivity of Amination

The amination of this compound with an amine source, such as ammonium hydroxide, is expected to proceed with high regioselectivity to yield 3-amino-6-chloropyridazine-4-carbonitrile. This selectivity is governed by the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The cyano group at C4 exerts a strong -I (inductive) and -M (mesomeric) effect, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack. The most significant stabilization occurs when the negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring and the cyano group. This condition is best met when the nucleophile attacks the C3 position, which is ortho to the cyano group. Attack at the C6 position, which is meta to the cyano group, results in a less stabilized intermediate.

Experimental Protocols

Two primary methods for the amination of dichloropyridazines are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted method often leads to significantly reduced reaction times and improved yields.

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the amination of 3,6-dichloropyridazine.[1][2]

Materials:

  • This compound

  • Ammonium hydroxide solution (28-30% NH₃)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane or DMF.

  • Add an excess of concentrated ammonium hydroxide solution (5-10 eq.).

  • Heat the reaction mixture to reflux (typically 100-130 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-amino-6-chloropyridazine-4-carbonitrile.

Protocol 2: Microwave-Assisted Amination

This method offers a significant acceleration of the amination reaction.[3]

Materials:

  • This compound

  • Ammonium hydroxide solution (28-30% NH₃)

  • Microwave-safe reaction vessel with a snap cap

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave-safe reaction vessel, add this compound (1.0 eq.) and concentrated ammonium hydroxide solution (5-10 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 120-150 °C for 30-60 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product further by recrystallization or silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amination of dichloropyridazines, which can be extrapolated for this compound.

MethodStarting MaterialReagents & SolventsTemperature (°C)TimeProductYield (%)Reference
Microwave3,6-DichloropyridazineNH₄OH12030 min3-Amino-6-chloropyridazine87[3]
Conventional3,6-DichloropyridazineNH₄OH, DMF1307 h3-Amino-6-chloropyridazine95.7[1]
Conventional3,6-DichloropyridazineNH₄OHRefluxN/A3-Amino-6-chloropyridazineN/A[2]

Note: Yields for the amination of this compound are expected to be comparable to or higher than those for 3,6-dichloropyridazine due to the activating effect of the cyano group.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow start Start reagents Combine this compound and Ammonium Hydroxide in Solvent start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Reaction Workup (Cooling, Filtration/Concentration) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product 3-Amino-6-chloropyridazine-4-carbonitrile purification->product

General workflow for the amination reaction.
Signaling Pathway of Nucleophilic Aromatic Substitution

The diagram below illustrates the key steps in the nucleophilic aromatic substitution (SNAr) mechanism for the amination reaction.

snar_mechanism start This compound + NH₃ attack Nucleophilic Attack of NH₃ at C3 start->attack Step 1 intermediate Formation of Meisenheimer Intermediate (Resonance Stabilized Anion) attack->intermediate elimination Elimination of Chloride Ion intermediate->elimination Step 2 product 3-Amino-6-chloropyridazine-4-carbonitrile elimination->product

Mechanism of nucleophilic aromatic substitution.

References

Application Notes and Protocols for the Conversion of 3,6-Dichloropyridazine-4-carbonitrile to 3,6-Dichloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Scheme

The overall chemical transformation is as follows:

Reaction Scheme of 3,6-Dichloropyridazine-4-carbonitrile to 3,6-Dichloropyridazine-4-carboxylic acid

Figure 1. Hydrolysis of this compound to 3,6-Dichloropyridazine-4-carboxylic acid.

Comparison of General Hydrolysis Methods

The choice between acidic and basic hydrolysis often depends on the stability of the starting material and the desired final product form.[2][3][4] The following table summarizes the key aspects of each approach.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (e.g., H₂SO₄, HCl) in aqueous solutionStrong base (e.g., NaOH, KOH) in aqueous or alcoholic solution
Reaction Temperature Typically elevated (reflux)Typically elevated (reflux)
Reaction Time Can range from a few hours to overnight, substrate-dependentCan range from a few hours to overnight, substrate-dependent
Intermediate AmideAmide
Initial Product Carboxylic acid and ammonium saltCarboxylate salt and ammonia
Work-up Neutralization of excess acid, extraction of the carboxylic acidAcidification of the carboxylate salt to precipitate the carboxylic acid
Advantages Direct isolation of the free carboxylic acid.[2][4]Can be milder for some substrates.
Disadvantages Harsh acidic conditions may not be suitable for acid-sensitive functional groups.Requires a separate acidification step to obtain the free carboxylic acid.[2][4]

Detailed Experimental Protocols

Note: The following protocols are representative methods for the hydrolysis of aryl nitriles and should be optimized for the specific substrate, this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of the nitrile under strong acidic conditions to yield the free carboxylic acid.[2][3][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The carboxylic acid may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude carboxylic acid.

Purification:

The crude 3,6-Dichloropyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of the nitrile using a strong base, which initially forms the carboxylate salt.[1][2][3]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (optional, to improve solubility)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) for acidification

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). An alcohol co-solvent like ethanol can be added to aid solubility.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • If the product does not precipitate, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by recrystallization from an appropriate solvent.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3,6-Dichloropyridazine-4-carboxylic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, Acid/Base, Solvent reaction Heat to Reflux (Monitor by TLC/HPLC) start->reaction quench Cool and Quench (e.g., with ice) reaction->quench acidify Acidify (if basic hydrolysis) extract Extract with Organic Solvent quench->extract acidify->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize isolate Isolate Pure Product (Filtration) recrystallize->isolate end end isolate->end Pure Carboxylic Acid

Caption: General workflow for the hydrolysis of this compound.

Safety Precautions

  • Handle concentrated acids and bases with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The starting material, this compound, and the product, 3,6-Dichloropyridazine-4-carboxylic acid, should be handled with care as their toxicological properties may not be fully characterized.

  • Nitrile compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The conversion of this compound to 3,6-Dichloropyridazine-4-carboxylic acid can be achieved through standard nitrile hydrolysis methods. Both acid- and base-catalyzed protocols are viable options, and the choice will depend on the specific requirements of the synthesis and the stability of any other functional groups present in the molecule. The provided protocols offer a solid foundation for developing a robust and efficient synthesis of this important carboxylic acid intermediate. Optimization of reaction conditions is recommended to achieve the best possible yield and purity.

References

Synthesis of Trisubstituted Pyridazines from 3,6-Dichloropyridazine-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of versatile trisubstituted pyridazine scaffolds using 3,6-dichloropyridazine-4-carbonitrile as a starting material. The methodologies outlined herein are crucial for the generation of diverse chemical libraries for drug discovery and development, particularly for anticancer agents targeting pathways involving Pim-1 kinase and survivin.

Introduction

Pyridazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold is a valuable starting material, offering three reactive sites for functionalization: the two chlorine atoms at positions 3 and 6, and the nitrile group at position 4. The presence of the electron-withdrawing nitrile group significantly influences the regioselectivity of subsequent substitution reactions, making a systematic approach to its functionalization essential. This document details sequential and regioselective synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to access a variety of trisubstituted pyridazine derivatives.

Synthetic Strategies and Key Reactions

The synthesis of trisubstituted pyridazines from this compound typically involves a stepwise functionalization approach. The two chlorine atoms at the C3 and C6 positions can be sequentially replaced by various nucleophiles or coupled with organoboron reagents. The nitrile group can also be subjected to further transformations, although this is less commonly the initial step.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The chlorine atoms at C3 and C6 can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the first substitution is influenced by the electronic nature of the incoming nucleophile and the reaction conditions. Generally, the C6 position is more reactive towards nucleophilic attack.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[2] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C3 and C6 positions by coupling with the corresponding boronic acids or their esters.[3] Similar to SNAr reactions, the regioselectivity can be controlled by carefully selecting the catalyst, ligands, and reaction conditions.

A general workflow for the synthesis of trisubstituted pyridazines is depicted below:

G start This compound intermediate1 3-Substituted-6-chloro-pyridazine-4-carbonitrile start->intermediate1 First Substitution (SNA r or Suzuki) final_product 3,6-Disubstituted-pyridazine-4-carbonitrile intermediate1->final_product Second Substitution (SNA r or Suzuki)

Caption: General workflow for the synthesis of trisubstituted pyridazines.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted pyridazines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 3-Amino-6-aryl-pyridazine-4-carbonitriles via Sequential Nucleophilic Substitution and Suzuki-Miyaura Coupling

This protocol describes a two-step synthesis involving an initial regioselective amination followed by a Suzuki-Miyaura coupling.

Step 1: Synthesis of 3-Amino-6-chloro-pyridazine-4-carbonitrile

A mixture of this compound and an amine in a suitable solvent is heated to achieve monosubstitution.

Reagent/SolventMolar/Volume Ratio
This compound1.0 eq
Amine (e.g., ammonia, primary/secondary amine)1.0 - 1.2 eq
Solvent (e.g., Ethanol, Dioxane)5-10 mL/mmol
Base (e.g., K₂CO₃, Et₃N)1.5 - 2.0 eq

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-chloro-pyridazine-4-carbonitrile.

Step 2: Suzuki-Miyaura Coupling of 3-Amino-6-chloro-pyridazine-4-carbonitrile

The resulting 3-amino-6-chloro-pyridazine-4-carbonitrile is then coupled with an arylboronic acid.

Reagent/CatalystMolar Ratio
3-Amino-6-chloro-pyridazine-4-carbonitrile1.0 eq
Arylboronic Acid1.1 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.05 eq
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)2.0 - 3.0 eq
Solvent (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)10-20 mL/mmol

Procedure:

  • To a degassed mixture of the solvent and base, add 3-amino-6-chloro-pyridazine-4-carbonitrile, the arylboronic acid, and the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of Celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final 3-amino-6-aryl-pyridazine-4-carbonitrile.

Protocol 2: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol provides an alternative route to a specific isomer of trisubstituted pyridazines.[4]

ReagentMolar Ratio
Arylglyoxal1.0 eq
Malononitrile1.0 eq
Hydrazine Hydrate (80%)1.2 eq
Solvent (Ethanol/Water 1:1)5-10 mL/mmol

Procedure:

  • To a solution of arylglyoxal in the ethanol/water mixture, add hydrazine hydrate and stir at room temperature for 30 minutes.

  • To this mixture, add malononitrile and continue stirring at room temperature for the specified time (e.g., 2-6 hours), monitoring the reaction by TLC.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Application Notes: Biological Relevance of Trisubstituted Pyridazines

The synthesized trisubstituted pyridazines are of significant interest in drug discovery, particularly in oncology. Many pyridazine and cyanopyridine derivatives have been identified as potent inhibitors of key signaling proteins involved in cancer cell proliferation and survival.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is frequently overexpressed in various human cancers.[5] It plays a crucial role in cell cycle progression and apoptosis.[6] The Pim-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[] Inhibition of Pim-1 kinase is a promising therapeutic strategy for cancer treatment.

Pim1_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcriptional Activation Substrates Downstream Substrates (e.g., Bad, p21, c-Myc) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Trisubstituted Pyridazine Inhibitor->Pim1 Inhibition

Caption: Simplified Pim-1 Kinase Signaling Pathway and its inhibition.

Survivin Modulation

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is highly expressed in most human cancers while being absent in most normal adult tissues.[8][9] It plays a dual role in inhibiting apoptosis and regulating cell division.[10][11] Targeting survivin is an attractive strategy for cancer therapy.

Survivin_Pathway Apoptotic_Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Survivin Survivin Survivin->Caspase9 Survivin->Caspase3 Inhibitor Trisubstituted Pyridazine Inhibitor->Survivin Modulation

References

Application Notes: 3,6-Dichloropyridazine-4-carbonitrile in the Synthesis of Novel Phytoene Desaturase (PDS) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

These application notes detail a proposed synthetic pathway for the utilization of 3,6-Dichloropyridazine-4-carbonitrile as a key intermediate in the synthesis of a novel class of pyridazine-based herbicides. The target compounds are potent inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of PDS leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in a distinct bleaching effect and eventual plant death. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis of a representative herbicidal compound.

Introduction

The pyridazine core is a well-established pharmacophore in agrochemical research, with commercialized products demonstrating efficacy as herbicides, fungicides, and insecticides.[1][2] Pyridazine-containing herbicides, in particular, have been noted for their ability to inhibit photosynthesis.[2] Recently, a new class of pyridazine derivatives has been identified as potent inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[3] These next-generation herbicides exhibit excellent pre- and post-emergence activity against a broad spectrum of weeds.[3]

This compound is a versatile building block for the synthesis of highly substituted pyridazine derivatives. The two chlorine atoms at the 3- and 6-positions exhibit differential reactivity, allowing for selective nucleophilic substitution. The nitrile group at the 4-position can be readily converted to a carboxamide, a common functional group in many bioactive molecules. These features make this compound an ideal starting material for the development of novel PDS-inhibiting herbicides.

Proposed Synthetic Pathway

The proposed synthetic route involves a three-step process starting from this compound to yield a target herbicidal molecule, modeled after potent PDS inhibitors currently under investigation.[3] The workflow is designed to be efficient and scalable, utilizing common laboratory reagents and techniques.

G A This compound B Step 1: Selective Nucleophilic Aromatic Substitution A->B Substituted Phenol, Base (e.g., K2CO3), Solvent (e.g., DMF) C Intermediate 1: 6-Chloro-3-(substituted-phenoxy) -pyridazine-4-carbonitrile B->C D Step 2: Hydrolysis of Nitrile C->D H2SO4, H2O E Intermediate 2: 6-Chloro-3-(substituted-phenoxy) -pyridazine-4-carboxamide D->E F Step 3: N-Arylation E->F Substituted Aniline, Pd-catalyst, Base, Solvent (e.g., Toluene) G Final Product: N-(Aryl)-6-chloro-3-(substituted -phenoxy)pyridazine-4-carboxamide F->G

Caption: Proposed synthetic workflow for a PDS-inhibiting herbicide.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carbonitrile (Intermediate 1)

This step involves the selective nucleophilic aromatic substitution of the more reactive chlorine atom at the 3-position of the pyridazine ring with a substituted phenoxide.

Materials:

  • This compound

  • 3-(Trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3-(Trifluoromethyl)phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 6-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Intermediate 2)

This step involves the hydrolysis of the nitrile group to a primary carboxamide under acidic conditions.

Materials:

  • Intermediate 1

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Add Intermediate 1 (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Intermediate 2.

Step 3: Synthesis of N-(2,4-difluorophenyl)-6-chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Final Product)

The final step is the N-arylation of the primary carboxamide with a substituted aniline using a palladium-catalyzed cross-coupling reaction.

Materials:

  • Intermediate 2

  • 2,4-Difluoroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a reaction vessel, combine Intermediate 2 (1.0 eq), 2,4-difluoroaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the vessel and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Data Presentation

The following table summarizes the expected outcomes for the proposed synthetic pathway.

StepReactantsProductSolventCatalyst/ReagentTemp (°C)Time (h)Yield (%)
1This compound, 3-(Trifluoromethyl)phenol6-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carbonitrileDMFK₂CO₃804-685-95
26-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carbonitrile6-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide-H₂SO₄RT12-1690-98
36-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, 2,4-DifluoroanilineN-(2,4-difluorophenyl)-6-chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideToluenePd₂(dba)₃/Xantphos1108-1270-85

Mechanism of Action: PDS Inhibition

The synthesized pyridazine derivatives are designed to inhibit the phytoene desaturase (PDS) enzyme. This inhibition disrupts the carotenoid biosynthesis pathway, which is essential for protecting chlorophyll from photooxidation.

G A Geranylgeranyl Diphosphate B Phytoene Synthase A->B C Phytoene B->C D Phytoene Desaturase (PDS) C->D E ζ-Carotene D->E F Further Desaturation E->F G Lycopene -> Carotenes F->G H Pyridazine Herbicide H->D Inhibition

Caption: Inhibition of Phytoene Desaturase in the Carotenoid Pathway.

The absence of carotenoids leads to the destruction of chlorophyll and the photosynthetic apparatus, resulting in the characteristic bleaching symptoms observed in treated plants.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, high-potency pyridazine-based herbicides. The proposed synthetic route provides a clear and efficient pathway to access PDS inhibitors, a promising class of agrochemicals for modern weed management. The detailed protocols and expected outcomes in these application notes should serve as a useful guide for researchers and scientists in the field of agrochemical discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3,6-Dichloropyridazine-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyridazine core. The protocols outlined herein are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound are limited, the following protocols are adapted from methodologies applied to structurally similar dichloropyridazines and other chloro-heterocycles, providing a robust starting point for synthetic exploration.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-chloropyridazine-4-carbonitriles

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine ring.[1][2] The reaction of this compound with various boronic acids can be performed selectively at one of the chloro-positions under palladium catalysis.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5 mol%)PPh₃2M Na₂CO₃DME/Ethanol/H₂O8048Fair to LowAdapted from coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[1]
2Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane10012-24GoodAdapted from coupling of 6-aryldopamine derivatives.[3]
3Pd(dppf)Cl₂ (3 mol%)dppfCs₂CO₃Dioxane/H₂O9012GoodAdapted from coupling of dichloropyridazines.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., 1,4-Dioxane) B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-chloropyridazine-4-carbonitriles

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridazines.[5][6] These products can serve as versatile intermediates for further transformations.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
EntryPalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃N/PiperidineTHFRoom Temp - 502-6GoodGeneral conditions for Sonogashira coupling.[5]
2Pd₂(dba)₃ (1 mol%)None (Copper-free)Cs₂CO₃Dioxane100-12012-24Moderate to GoodAdapted from copper-free Sonogashira protocols.
3Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)DiisopropylamineDMF608GoodCatalyst-controlled regioselective Sonogashira coupling of diiodopurines.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%) (for copper-catalyzed protocol)

  • Base (e.g., Triethylamine, Diisopropylamine, 2-4 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and CuI (0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (5-10 mL) followed by the base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Terminal Alkyne Base (e.g., Et3N) B Add Pd Catalyst (e.g., Pd(PPh3)2Cl2) & CuI A->B C Add Degassed Solvent (e.g., THF) B->C D Stir under Inert Atmosphere (RT - 60 °C) C->D E Filtration & Aqueous Work-up D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Sonogashira Coupling Experimental Workflow

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-chloropyridazine-4-carbonitriles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at one of the chloro positions of the pyridazine ring.[8][9]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-11012-24Good to ExcellentGeneral conditions for Buchwald-Hartwig amination.[9]
2Pd(OAc)₂ (2 mol%)BINAP (3 mol%)NaOtBuToluene1008-16GoodBidentate ligands are effective for amination.[8]
3Pd(OAc)₂ (2 mol%)X-Phos (4 mol%)KOt-BuToluene10018HighAmination of estrone derivatives.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.04 mmol) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 mmol).

  • In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in the degassed solvent (5-10 mL).

  • Add the solution of the substrate and amine to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Precursor, Ligand & Base B Add Solution of: This compound & Amine in Degassed Solvent A->B C Heat with Vigorous Stirring (80-110 °C) B->C D Quench & Aqueous Work-up C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F

Buchwald-Hartwig Amination Experimental Workflow

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 3,6-Dichloropyridazine-4-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides detailed protocols for microwave-assisted synthesis in the context of pyridazine chemistry. It is important to note that a comprehensive literature search did not yield specific examples of microwave-assisted synthesis of bioactive compounds directly utilizing 3,6-Dichloropyridazine-4-carbonitrile . The reactivity of this molecule under conventional heating suggests its potential in forming complex bioactive structures. Therefore, this document provides:

  • A brief overview of the reported conventional synthesis involving this compound to illustrate its chemical utility.

  • Detailed application notes and protocols for the microwave-assisted synthesis of bioactive precursors from the closely related and well-documented analog, 3,6-Dichloropyridazine . These protocols for reactions such as amination and Suzuki coupling are presented as adaptable models for researchers exploring the microwave-assisted chemistry of this compound.

Conventional Synthesis Utilizing this compound

Under conventional heating conditions, this compound has been employed as a versatile building block in the synthesis of complex heterocyclic molecules with potential biological activity. For instance, it has been used in the preparation of substituted pyridazinones through nucleophilic substitution reactions where one of the chloro groups is displaced by an oxygen nucleophile. One patented synthesis describes its use in the multi-step preparation of a complex triazine derivative with potential applications in medicinal chemistry. These examples highlight the susceptibility of the chloro-substituents to nucleophilic attack, a reaction that is often amenable to acceleration under microwave irradiation.

Microwave-Assisted Synthesis with the Analogous 3,6-Dichloropyridazine

The following protocols detail microwave-assisted reactions using 3,6-Dichloropyridazine as a starting material. These methods are well-documented and provide a strong foundation for developing protocols for its 4-carbonitrile derivative.

Application Note 1: Microwave-Assisted Mono-Amination of 3,6-Dichloropyridazine

Microwave irradiation provides a rapid and efficient method for the selective mono-amination of 3,6-Dichloropyridazine, a key step in the synthesis of various biologically active molecules, including the GABA-A antagonist, Gabazine.[1][2] This protocol offers significantly reduced reaction times compared to conventional heating methods.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

  • Reagents and Materials:

    • 3,6-Dichloropyridazine

    • Ammonium hydroxide solution (28-30% NH₃ content)

    • Ethyl acetate

    • Hexane

    • 20 mL thick-walled borosilicate glass vial with a lid

    • CEM Discover S-Class microwave reactor (or equivalent)

  • Procedure:

    • To a 20 mL thick-walled borosilicate glass vial, add 1.5 g of 3,6-Dichloropyridazine.

    • Carefully add 5 mL of ammonium hydroxide solution to the vial.

    • Seal the vial securely with the lid.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W in dynamic mode.[1]

    • After irradiation, allow the vial to cool to a safe temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with a mixture of ethyl acetate and hexane (3:7).

    • Dry the solid to obtain 3-amino-6-chloropyridazine.

Quantitative Data:

ProductStarting MaterialReagentsSolventMicrowave ConditionsReaction TimeYield
3-Amino-6-chloropyridazine3,6-DichloropyridazineNH₄OHNone120°C, 300W30 min87%

Experimental Workflow for Mono-Amination

G reagents Add 3,6-Dichloropyridazine and NH4OH to vial seal Seal vial reagents->seal microwave Microwave Irradiation (120°C, 30 min, 300W) seal->microwave cool Cool to room temperature microwave->cool filter Filter precipitate cool->filter wash Wash with Ethyl Acetate/Hexane filter->wash dry Dry the product wash->dry product 3-Amino-6-chloropyridazine dry->product

Caption: Workflow for microwave-assisted mono-amination.

Application Note 2: Microwave-Assisted Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

The Suzuki cross-coupling reaction is a powerful tool for carbon-carbon bond formation. Microwave assistance dramatically accelerates this reaction, enabling the rapid synthesis of a diverse library of 3-amino-6-arylpyridazines, which are valuable intermediates in drug discovery.[1][3]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • Reagents and Materials:

    • 3-Amino-6-chloropyridazine

    • Aryl/heteroarylboronic acid

    • Base (e.g., K₂CO₃, Na₂CO₃)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Solvent (e.g., Dioxane/H₂O, DMF)

    • Nitrogen gas

    • 10 mL thick-walled borosilicate glass vial with a lid

    • CEM Discover S-Class microwave reactor (or equivalent)

  • Procedure:

    • To a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), the desired aryl/heteroarylboronic acid (1.2 equiv.), and the base (1.5 equiv.).

    • Add the palladium catalyst (specify catalyst and loading, e.g., 5 mol%).

    • Add 2 mL of the chosen solvent system.

    • Degas the mixture by bubbling nitrogen through it for 5 minutes.

    • Securely seal the vial with a lid.

    • Pre-stir the reaction mixture for 1 minute to ensure homogeneity.

    • Place the vial in the microwave reactor and irradiate for 10 minutes at the desired temperature (e.g., 100-150°C) with a power of 300W.[1]

    • After cooling, filter the reaction mixture.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Quantitative Data for Suzuki Coupling of 3-Amino-6-chloropyridazine:

Arylboronic AcidBaseCatalystSolventMicrowave ConditionsReaction TimeYield
4-Methoxyphenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O150°C, 300W10 min95%
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O150°C, 300W10 min92%
3-Thienylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O150°C, 300W10 min88%

Experimental Workflow for Suzuki Cross-Coupling

G reagents Combine 3-amino-6-chloropyridazine, boronic acid, base, catalyst, and solvent degas Degas with Nitrogen reagents->degas seal Seal vial degas->seal microwave Microwave Irradiation (e.g., 150°C, 10 min, 300W) seal->microwave workup Aqueous workup and extraction microwave->workup purify Flash chromatography workup->purify product 3-Amino-6-arylpyridazine purify->product

Caption: Workflow for microwave-assisted Suzuki cross-coupling.

Signaling Pathways and Biological Activity

While specific signaling pathways modulated by derivatives of this compound are not detailed in the available literature, pyridazine derivatives, in general, are known to exhibit a wide range of biological activities. They are often investigated as inhibitors of various kinases, such as p38 MAP kinase and cyclin-dependent kinases (CDKs), which are crucial in cell signaling pathways related to inflammation and cancer.[3] The synthesis of diverse pyridazine libraries, facilitated by microwave-assisted techniques, is a key strategy in the discovery of new therapeutic agents targeting these pathways.

Logical Relationship of Synthesis to Biological Screening

G start 3,6-Dichloropyridazine (or analog) mw_synthesis Microwave-Assisted Synthesis start->mw_synthesis library Library of Pyridazine Derivatives mw_synthesis->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing microwave synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridazine Derivatives from 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The pyridazine scaffold is a key component in a variety of therapeutic agents, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents. The targeted synthesis of novel pyridazine derivatives is, therefore, a crucial aspect of modern drug discovery. This document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted pyridazine derivatives, starting from the readily available 3,6-Dichloropyridazine-4-carbonitrile. This method allows for the sequential introduction of different nucleophiles, enabling the creation of a diverse library of compounds for screening and development.

Principle of the Method

The synthetic strategy is based on the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the presence of two chlorine atoms and an electron-withdrawing cyano group, facilitates the displacement of the chlorine atoms by a variety of nucleophiles. The cyano group at the 4-position is expected to enhance the reactivity of the chlorine atom at the 6-position due to its para-directing effect in nucleophilic aromatic substitution. This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles in a one-pot fashion.

First, a less reactive or sterically hindered nucleophile can be introduced at the more reactive C-6 position. Subsequently, a second, more reactive nucleophile can be introduced at the C-3 position by modifying the reaction conditions, such as increasing the temperature. This sequential one-pot approach offers several advantages, including reduced reaction time, lower consumption of solvents and reagents, and simplified purification procedures.

Applications in Drug Discovery

The synthesized pyridazine derivatives are of particular interest as potential inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[4] Specifically, CDK2 has been identified as a critical driver of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6] The pyridazine derivatives synthesized using this protocol can be screened for their inhibitory activity against CDK2 and other relevant kinases, potentially leading to the discovery of novel anticancer agents.

Experimental Protocols

Materials and Equipment
  • This compound

  • Primary and secondary amines (e.g., aniline, morpholine, piperidine)

  • Other nucleophiles (e.g., thiols, alkoxides)

  • Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)

  • Solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, isopropanol)

  • Microwave reactor (optional, for reaction optimization)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography system

Protocol 1: One-Pot Sequential Diamination of this compound

This protocol describes a general procedure for the one-pot synthesis of 3,6-diaminopyridazine-4-carbonitrile derivatives by sequential nucleophilic substitution.

Step 1: Monosubstitution at the C-6 Position

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add the first amine (Nucleophile 1, 1.0-1.2 eq) and a base (e.g., TEA or DIPEA, 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at a temperature between 25-50 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).

Step 2: Disubstitution at the C-3 Position

  • To the same reaction mixture, add the second amine (Nucleophile 2, 1.2-1.5 eq) and an additional amount of base if necessary.

  • Increase the reaction temperature to 80-120 °C.

  • Continue stirring and monitor the reaction by TLC until the monosubstituted intermediate is consumed (typically 6-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 3,6-disubstituted pyridazine-4-carbonitrile derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyridazine derivatives based on analogous reactions with 3,6-dichloropyridazine. The yields for the target molecule, this compound, are expected to be in a similar range.

EntryNucleophile 1Nucleophile 2ProductReaction Time (Step 1/Step 2)Yield (%)
1AnilineMorpholine3-Anilino-6-morpholinopyridazine-4-carbonitrile4 h / 12 h75-85
2PiperidineBenzylamine3-Piperidino-6-(benzylamino)pyridazine-4-carbonitrile3 h / 10 h70-80
34-MethoxyanilineCyclopropylamine3-(4-Methoxyanilino)-6-(cyclopropylamino)pyridazine-4-carbonitrile5 h / 16 h65-75
4ThiophenolEthanolamine3-(Phenylthio)-6-(2-hydroxyethylamino)pyridazine-4-carbonitrile2 h / 8 h60-70

Note: The yields are estimated based on similar reactions and may vary depending on the specific nucleophiles and reaction conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis start Start: this compound step1 Step 1: Add Nucleophile 1 & Base (25-50 °C, 2-6 h) start->step1 intermediate Intermediate: 3-Chloro-6-(substituted)pyridazine-4-carbonitrile step1->intermediate step2 Step 2: Add Nucleophile 2 (80-120 °C, 6-24 h) intermediate->step2 product Final Product: 3,6-Disubstituted Pyridazine-4-carbonitrile step2->product workup Work-up & Purification product->workup end Characterization workup->end

Caption: One-pot sequential synthesis workflow.

Proposed Signaling Pathway Inhibition

G Proposed Inhibition of CDK2 Signaling Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Pyridazine_Derivative Pyridazine Derivative (CDK2 Inhibitor) Pyridazine_Derivative->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3,6-Dichloropyridazine-4-carbonitrile synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain the 3,6-dichloropyridazine core structure?

A1: The 3,6-dichloropyridazine core is typically synthesized from maleic anhydride or 3,6-dihydroxypyridazine (maleic hydrazide). One common method involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) to yield 3,6-dichloropyridazine.[1][2][3]

Q2: I am experiencing low yields in the chlorination of 3,6-dihydroxypyridazine. What are the potential causes and solutions?

A2: Low yields in the chlorination step can be due to several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[4]

  • Suboptimal reagents: The choice and quality of the chlorinating agent are crucial. While phosphorus oxychloride is commonly used, alternative reagents like N-chlorosuccinimide in the presence of an acid catalyst in a suitable solvent have been reported to give high yields.[1]

  • Work-up issues: The product might be lost during the work-up procedure. Ensure proper pH adjustment and efficient extraction with a suitable organic solvent.

Q3: What are the main challenges in introducing the nitrile group at the 4-position of 3,6-dichloropyridazine?

A3: Introducing the nitrile group at the 4-position can be challenging due to the electron-deficient nature of the pyridazine ring. Direct cyanation via nucleophilic aromatic substitution (SNAr) may require harsh conditions or specific catalysts. An alternative, often higher-yielding, two-step approach involves the formation of a carboxamide at the 4-position, followed by dehydration to the nitrile.[5]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are necessary. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide reagents are highly toxic and should be handled with extreme care, following all institutional safety protocols. The final product, this compound, is also harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of 3,6-Dichloropyridazine Incomplete reaction during chlorination.- Extend reaction time or moderately increase temperature. - Monitor reaction progress using TLC or GC.[4]
Suboptimal chlorinating agent or conditions.- Consider using alternative chlorinating agents like N-chlorosuccinimide with an acid catalyst.[1] - Optimize the molar ratio of reactants and the solvent system.
Product loss during work-up.- Ensure complete extraction by performing multiple extractions with a suitable solvent. - Optimize the pH during the work-up to minimize product solubility in the aqueous phase.
Formation of Multiple Products/Byproducts Side reactions due to high temperatures.- Maintain the recommended reaction temperature and monitor it closely.
Impure starting materials.- Ensure the purity of starting materials like 3,6-dihydroxypyridazine before use.
Unwanted side reactions with the solvent.- Choose an inert solvent that does not participate in the reaction under the given conditions.
Difficulty in Purifying the Final Product Presence of unreacted starting materials or byproducts.- Utilize column chromatography for purification, selecting an appropriate eluent system.[5] - Recrystallization from a suitable solvent can also be effective.
Thermal decomposition of the product.- Avoid excessive heat during purification steps like solvent evaporation. Use reduced pressure for solvent removal.
Low Yield in the Dehydration of Carboxamide to Nitrile Incomplete dehydration.- Ensure an adequate excess of the dehydrating agent (e.g., phosphorus oxychloride). - Increase the reflux time, monitoring the reaction by TLC.[5]
Degradation of the product under harsh acidic conditions.- After the reaction, carefully quench the reaction mixture in a cold, basic solution to neutralize the acid.

Experimental Protocols

Route 1: Synthesis via Carboxamide Dehydration

This route involves three main stages:

  • Synthesis of 3,6-Dichloropyridazine.

  • Synthesis of 3,6-Dichloropyridazine-4-carboxamide.

  • Dehydration to this compound.

  • Method A: Using Phosphorus Oxychloride

    • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 3,6-dihydroxypyridazine (1 mole).

    • Carefully add phosphorus oxychloride (3-5 moles) in a fume hood.

    • Heat the mixture to 80-100°C and reflux for 2-4 hours. The reaction should be monitored by TLC or GC.[7]

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 8.[1]

    • Extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Method B: Using N-Chlorosuccinimide (NCS)

    • To a solution of 3,6-dihydroxypyridazine (1 mole) in a suitable solvent like ethanol, add a catalytic amount of hydrochloric acid.

    • Heat the mixture to 40-45°C.

    • Add NCS (2.05-2.1 moles) portion-wise, maintaining the temperature below 60°C.[1]

    • After the addition is complete, stir the reaction mixture at 45-55°C for 2 hours.[1]

    • Cool the reaction mixture to 5-10°C to induce crystallization.

    • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum.[1]

  • In a round-bottom flask, mix 3,6-dichloropyridazine-4-carboxamide (1 mole) with an excess of phosphorus oxychloride (e.g., 5-10 moles).[5]

  • Heat the mixture to reflux for 1 hour.[5]

  • After the reaction is complete, concentrate the mixture under vacuum to remove the excess phosphorus oxychloride.[5]

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[5]

  • Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to obtain this compound as a light yellow solid.[5]

Route 2: Direct Cyanation (Hypothetical Protocol)

While a specific detailed protocol for the direct cyanation of 3,6-dichloropyridazine at the 4-position was not found in the search results, a plausible approach based on modern cross-coupling methods is presented below. This protocol would require optimization.

  • In a reaction vessel, combine 3,6-dichloropyridazine (1 mole), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6-0.8 moles), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.

  • Add a solvent such as DMF or a mixture of THF and water.[9]

  • Degas the mixture with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature ranging from room temperature to 120°C, depending on the catalyst system and substrate reactivity. Mild conditions (rt to 40°C) have been reported for some systems.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Chlorination Methods for 3,6-Dihydroxypyridazine

MethodChlorinating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
APhosphorus OxychlorideNeat80-1002-4~70-85[7][10]
BN-ChlorosuccinimideEthanol45-552>89[1]

Table 2: Dehydration of 3,6-Dichloropyridazine-4-carboxamide

Dehydrating AgentSolventTemperatureReaction Time (h)Reported Yield (%)Reference
Phosphorus OxychlorideNeatReflux199[5]

Visualizations

Synthesis_Workflow_Route_1 cluster_start Starting Materials cluster_stage1 Stage 1: Dichloropyridazine Synthesis cluster_stage2 Stage 2: Carboxamide Formation cluster_stage3 Stage 3: Dehydration Maleic Anhydride Maleic Anhydride 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic Anhydride->3,6-Dihydroxypyridazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3,6-Dihydroxypyridazine Chlorination Chlorination 3,6-Dihydroxypyridazine->Chlorination 3,6-Dichloropyridazine 3,6-Dichloropyridazine Chlorination->3,6-Dichloropyridazine Functionalization at C4 Functionalization at C4 3,6-Dichloropyridazine->Functionalization at C4 3,6-Dichloropyridazine-4-carboxamide 3,6-Dichloropyridazine-4-carboxamide Functionalization at C4->3,6-Dichloropyridazine-4-carboxamide Dehydration (POCl3) Dehydration (POCl3) 3,6-Dichloropyridazine-4-carboxamide->Dehydration (POCl3) This compound This compound Dehydration (POCl3)->this compound Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/GC Suboptimal Reagents Suboptimal Reagents Low Yield->Suboptimal Reagents Review Protocol Work-up Loss Work-up Loss Low Yield->Work-up Loss Analyze Aqueous Layer Extend Time/Temp Extend Time/Temp Incomplete Reaction->Extend Time/Temp Change Reagent Change Reagent Suboptimal Reagents->Change Reagent Optimize Extraction Optimize Extraction Work-up Loss->Optimize Extraction End End Extend Time/Temp->End Change Reagent->End Optimize Extraction->End

References

Technical Support Center: Purification of 3,6-Dichloropyridazine-4-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,6-Dichloropyridazine-4-carbonitrile using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a validated method for the purification of this compound on a silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a 1:5 (v/v) mixture of ethyl acetate and petroleum ether.[1]

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in the same eluent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a light yellow solid.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare and Load Sample pack_column->prep_sample elution Elute with Ethyl Acetate/ Petroleum Ether (1:5) prep_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

Data Presentation

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard polarity stationary phase.
Mobile Phase 1:5 (v/v) Ethyl Acetate:Petroleum EtherThis system has been successfully used for purification.[1] Adjust the ratio based on TLC results for optimal separation.
Sample Loading Dry loadingRecommended for better resolution.
Monitoring TLC with UV visualizationAllows for easy tracking of the compound of interest.

Table 2: Potential Impurities and Elution Characteristics

CompoundPotential SourceExpected Polarity (relative to product)Expected Elution Order
3,6-DihydroxypyridazineUnreacted starting material in synthesis of 3,6-dichloropyridazineMore PolarLater than the product
3,6-DichloropyridazinePrecursor in some synthetic routesLess PolarEarlier than the product
3,6-Dichloropyridazine-4-carboxamideImmediate precursorMore PolarLater than the product
Over-chlorinated byproductsSide reaction during synthesisVariableMay elute before or after the product

Troubleshooting Guide

Issue 1: The compound is not eluting from the column.

  • Question: I have been running the column with the recommended solvent system, but my product is not coming off the column. What should I do?

  • Answer: This issue often arises due to the high polarity of the compound or strong interaction with the silica gel.

    • Solution 1: Increase Solvent Polarity. Gradually increase the proportion of ethyl acetate in your mobile phase. For example, you can try a 1:4 or 1:3 ratio of ethyl acetate to petroleum ether. Monitor the elution with TLC to see if the compound starts to move.

    • Solution 2: Consider a Stronger Polar Solvent. If increasing the ethyl acetate concentration is not effective, you can add a small percentage (1-2%) of methanol to your eluent. However, be cautious as methanol can sometimes dissolve silica gel.

    • Solution 3: Check for Compound Stability. It is possible the compound is degrading on the silica gel. To test this, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound may not be stable on silica. In this case, consider using a different stationary phase like alumina or a deactivated silica gel.

Issue 2: The separation between my product and an impurity is poor.

  • Question: My product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Poor separation can be addressed by optimizing the mobile phase or changing the stationary phase.

    • Solution 1: Fine-tune the Solvent System. If the spots are very close on the TLC, a small change in the solvent polarity can improve separation. Try slightly decreasing the polarity of the mobile phase (e.g., changing from 1:5 to 1:6 ethyl acetate:petroleum ether) to increase the interaction with the silica gel and improve resolution.

    • Solution 2: Try a Different Solvent System. Sometimes, changing the solvents while maintaining a similar polarity can improve separation. For example, you could try a mixture of dichloromethane and hexanes, or diethyl ether and hexanes. Run TLC plates with these new solvent systems to find one that provides better separation.

    • Solution 3: Use a Different Stationary Phase. If solvent optimization does not work, the impurity may have a very similar polarity to your product. In this case, switching to a different stationary phase like alumina or a functionalized silica gel (e.g., cyano-bonded) might provide the different selectivity needed for separation.

Logical Relationship for Troubleshooting Poor Separation

troubleshooting_poor_separation start Poor Separation Observed fine_tune Fine-tune Solvent Ratio (e.g., 1:6 EtOAc:Hexane) start->fine_tune check_tlc1 Check Separation on TLC fine_tune->check_tlc1 change_solvent Try Different Solvent System (e.g., DCM/Hexane) check_tlc1->change_solvent Not Improved success Successful Separation check_tlc1->success Improved check_tlc2 Check Separation on TLC change_solvent->check_tlc2 change_stationary Change Stationary Phase (e.g., Alumina) check_tlc2->change_stationary Not Improved check_tlc2->success Improved change_stationary->success

Caption: Troubleshooting logic for poor separation in column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure this compound?

    • A1: The purified compound is a light yellow solid.[1]

  • Q2: Can I use hexanes instead of petroleum ether?

    • A2: Yes, hexanes and petroleum ether are often interchangeable as the non-polar component of the mobile phase. Their elution properties are very similar.

  • Q3: My compound is streaking on the TLC plate. What does this mean?

    • A3: Streaking on a TLC plate can indicate several issues: the sample may be too concentrated, the compound may be degrading on the silica gel, or the compound may be acidic or basic and interacting strongly with the stationary phase. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of a modifier to your eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).

  • Q4: How much silica gel should I use for my column?

    • A4: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for good separation. This can be adjusted based on the difficulty of the separation.

  • Q5: What should I do if I accidentally let the column run dry?

    • A5: If the silica bed runs dry, it can lead to cracking and channeling, which will ruin the separation. Unfortunately, in most cases, the column will need to be repacked. It is crucial to always keep the solvent level above the top of the silica gel.

References

Navigating the Synthesis of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,6-Dichloropyridazine-4-carbonitrile. This valuable building block in pharmaceutical and agrochemical research presents unique synthetic hurdles. This guide aims to provide practical solutions to overcome these challenges, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 3,6-dichloropyridazine, often from 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The second, and more challenging step, is the introduction of the nitrile group at the 4-position of the 3,6-dichloropyridazine ring. This is often achieved through a C-H functionalization reaction.

Q2: What are the primary challenges in the cyanation of 3,6-dichloropyridazine?

A2: The primary challenges in the cyanation of 3,6-dichloropyridazine are achieving regioselectivity at the 4-position and avoiding side reactions. The pyridazine ring is electron-deficient, which can influence the reactivity of the C-H bonds. Direct cyanation can be difficult, and alternative strategies like metalation followed by reaction with a cyanating agent may be necessary.

Q3: Can the chloro-substituents be displaced during the cyanation reaction?

A3: Yes, nucleophilic substitution of the chlorine atoms is a potential side reaction, especially under harsh reaction conditions or with strongly nucleophilic cyanating agents. The chlorine atoms at the 3- and 6-positions are susceptible to displacement, which can lead to a mixture of products and reduce the yield of the desired this compound. Careful control of reaction conditions is crucial to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound - Ineffective C-H activation at the 4-position.- Decomposition of starting material or product.- Incorrect reaction conditions (temperature, solvent, catalyst).- Consider using a radical-mediated C-H functionalization approach.[1][2]- Optimize the reaction temperature; high temperatures may lead to decomposition.- Screen different solvents to improve solubility and reactivity.- Ensure the catalyst (if used) is active and not poisoned.
Formation of multiple products (low purity) - Lack of regioselectivity in the cyanation step.- Nucleophilic substitution of the chloro-substituents.- Formation of isomers.- Employ a directed C-H functionalization strategy if possible.- Use a milder cyanating agent or reaction conditions to minimize chloro displacement.- Analyze the reaction mixture by techniques like GC-MS or LC-MS to identify byproducts and adjust the reaction strategy accordingly.
Incomplete conversion of 3,6-dichloropyridazine - Insufficient reaction time.- Low reactivity of the cyanating agent.- Catalyst deactivation.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Consider using a more reactive cyanating agent or adding a co-catalyst.- If using a transition metal catalyst, ensure an inert atmosphere to prevent catalyst oxidation.
Difficulty in purifying the final product - Presence of closely related impurities or isomers.- Tarry byproducts.- Utilize column chromatography with a carefully selected solvent system for purification.- Recrystallization from a suitable solvent can be effective for removing minor impurities.- Consider a purification step for the intermediate 3,6-dichloropyridazine to reduce downstream impurities. A common impurity in the synthesis of 3,6-dichloropyridazine from maleic hydrazide is succinimide, which can be removed by washing with ethanol.[3]

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol is adapted from established literature procedures for the chlorination of 3,6-dihydroxypyridazine.[4][5]

Materials:

  • 3,6-Dihydroxypyridazine (maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be exothermic. An inert solvent like toluene can be used to moderate the reaction.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3,6-dichloropyridazine.

  • The crude product can be further purified by recrystallization or column chromatography.

Potential Side Reactions in Precursor Synthesis:

  • Incomplete chlorination: This can result in the presence of mono-chloro or unreacted starting material. Ensure sufficient heating time and an adequate excess of POCl₃.

  • Formation of pyrophosphates: These can form as byproducts and complicate the workup. A careful quench and neutralization are important.

  • Formation of phosphite esters: If phosphorus trichloride is used instead of POCl₃, the formation of phosphite esters is a possible side reaction.[4]

Visualizing the Synthetic Pathway and Logic

To aid in understanding the synthetic process and potential troubleshooting points, the following diagrams illustrate the key relationships and workflows.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyanation Cyanation Step cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions Start 3,6-Dihydroxypyridazine Chlorination Chlorination (POCl₃ or PCl₅) Start->Chlorination Reagent LowYield Low Yield? Chlorination->LowYield Check Completion Precursor 3,6-Dichloropyridazine Cyanation C-H Functionalization/ Cyanation Precursor->Cyanation Substrate Cyanation->LowYield ImpureProduct Impure Product? Cyanation->ImpureProduct Target 3,6-Dichloropyridazine- 4-carbonitrile OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions AltRoute Consider Alternative Route LowYield->AltRoute ImpureProduct->OptimizeConditions Purification Improve Purification ImpureProduct->Purification Side_Reactions Start 3,6-Dichloropyridazine Target This compound Start->Target Desired Reaction (C-H Cyanation) Byproduct1 Monochloro-monocyano- pyridazine Start->Byproduct1 Side Reaction (Nucleophilic Substitution) Byproduct2 Dicyano-pyridazine Start->Byproduct2 Side Reaction (Double Substitution) Byproduct3 Isomeric Cyanation (e.g., at C-5) Start->Byproduct3 Side Reaction (Poor Regioselectivity) Byproduct4 Polymerization/ Decomposition Start->Byproduct4 Side Reaction (Harsh Conditions)

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with dichloropyridazine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis of substituted pyridazine derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the Suzuki coupling of dichloropyridazines, offering potential causes and solutions to streamline your experimental workflow.

Question 1: I am observing very low or no yield of my desired coupled product. What are the likely causes and how can I improve the outcome?

Answer: Low to no yield in Suzuki coupling reactions with dichloropyridazines can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents. Using a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst is also recommended.[1]

  • Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation. Using fresh boronic acid is crucial for efficient coupling.[1] The purity of the dichloropyridazine starting material should also be verified.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, DMF/water) is advisable.[2][3]

Question 2: I am struggling with poor regioselectivity in the mono-arylation of my dichloropyridazine. How can I control which chlorine atom reacts?

Answer: Achieving high regioselectivity is a common challenge with dihalogenated heterocycles. The outcome is highly dependent on the electronic and steric environment of the chlorine atoms, and critically, the choice of ligand.[4][5]

  • Ligand-Dependent Selectivity: For 3,5-dichloropyridazine, the choice of phosphine ligand can dramatically switch the site of reaction. Using a bidentate ligand like dppf typically promotes coupling at the C3 position, while a bulky monophosphine ligand such as QPhos can direct the reaction to the C5 position with high selectivity.[4][6]

  • Systematic Screening: A systematic screening of ligands, bases, and solvents is the most effective approach to determine the optimal conditions for your desired regioisomer.[1]

Question 3: My reaction is producing a significant amount of homocoupled boronic acid as a byproduct. What steps can I take to minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often indicative of slow transmetalation or the presence of oxygen.[1]

  • Optimize Base and Solvent: The base plays a crucial role in the transmetalation step. Ensure the base is sufficiently strong and soluble in the reaction medium to facilitate the efficient transfer of the organic group from boron to the palladium center.[1]

  • Degassing: Rigorous degassing of the reaction mixture is essential, as the presence of oxygen can promote the homocoupling of boronic acids.[7]

  • Catalyst Quality: Use a high-purity palladium source to minimize side reactions.[1]

Question 4: Can I perform a double Suzuki coupling on a dichloropyridazine to substitute both chlorine atoms?

Answer: Yes, a double Suzuki coupling is feasible, but it requires more forcing conditions and careful control of stoichiometry. For related dichloropyrimidines, a one-pot, regioselective double Suzuki coupling has been developed, which can be adapted for dichloropyridazines.[8] This often involves a stepwise heating process, with the second coupling performed at a higher temperature.[8]

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of dichloropyridazines and related dichlorodiazines, providing a starting point for optimization.

Table 1: Ligand-Dependent Regioselective Suzuki Coupling of 3,5-Dichloropyridazine

LigandCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)C5:C3 RatioReference
QPhosPd(OAc)₂ (5)K₃PO₄ (2)Toluene1001220:1[4]
dppfPd(OAc)₂ (5)K₃PO₄ (2)Toluene100121:20[4]

Table 2: Conditions for Suzuki Coupling of Dichlorodiazines with Arylboronic Acids

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1275-90[6]
2,5-DichloropyrazinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (4)Acetonitrile/H₂OReflux2460-85[9]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.2580-95[7][10]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Dependent Suzuki Coupling of 3,5-Dichloropyridazine

This protocol is adapted from the work of Dai et al. on ligand-dependent site-selective Suzuki coupling.[4]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine 3,5-dichloropyridazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and the appropriate ligand (QPhos or dppf, 0.10 mmol, 10 mol%) in 2 mL of anhydrous toluene.

  • Solvent Addition: Add 8 mL of anhydrous toluene to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of Dichloropyridazines

This protocol is a general method adapted from procedures for other dichlorodiazines and can significantly reduce reaction times.[7][9]

  • Reaction Setup: In a microwave synthesis vial, combine the dichloropyridazine (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 2 mL of deionized water to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to 100 °C for 15 minutes.

  • Work-up: After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents screen_conditions Screen Reaction Conditions start->screen_conditions inert_atmosphere Ensure Inert Atmosphere (Degas Solvents/Reagents) check_catalyst->inert_atmosphere fresh_catalyst Use Fresh Catalyst/ Pre-catalyst check_catalyst->fresh_catalyst fresh_boronic_acid Use Fresh Boronic Acid check_reagents->fresh_boronic_acid check_purity Verify Dichloropyridazine Purity check_reagents->check_purity screen_bases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_bases screen_solvents Screen Solvents (Dioxane/H₂O, DMF/H₂O) screen_conditions->screen_solvents optimize_temp Optimize Temperature screen_conditions->optimize_temp success Improved Yield inert_atmosphere->success fresh_catalyst->success fresh_boronic_acid->success check_purity->success screen_bases->success screen_solvents->success optimize_temp->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Regioselectivity_Decision_Tree start Poor Regioselectivity (3,5-Dichloropyridazine) desired_product Desired Product? start->desired_product c3_arylation C3-Arylated Product desired_product->c3_arylation C3 c5_arylation C5-Arylated Product desired_product->c5_arylation C5 use_dppf Use dppf Ligand c3_arylation->use_dppf use_qphos Use QPhos Ligand c5_arylation->use_qphos optimized_c3 Optimized for C3 Selectivity use_dppf->optimized_c3 optimized_c5 Optimized for C5 Selectivity use_qphos->optimized_c5

Caption: Decision tree for ligand selection to control regioselectivity.

References

Technical Support Center: Regioselectivity in Substitutions on 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on 3,6-Dichloropyridazine-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving the desired substitution patterns in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution?

The primary reactive sites for SNAr are the two carbon atoms bearing chlorine atoms, C3 and C6. The electron-withdrawing nature of the pyridazine ring and the cyano group at C4 activates both chlorine atoms for displacement by nucleophiles.

Q2: Which position (C3 or C6) is generally more reactive?

Based on theoretical principles and studies on analogous heterocyclic systems, the C6 position is generally considered more electrophilic and thus more reactive towards nucleophilic attack. The electron-withdrawing cyano group at the C4 position exerts a stronger activating effect on the para-positioned C6 than the ortho-positioned C3.

Q3: What are the key factors that influence regioselectivity in substitutions on this molecule?

Several factors can be manipulated to control the regioselectivity of the substitution:

  • Nature of the Nucleophile: Sterically hindered nucleophiles may favor substitution at the less sterically hindered position.

  • Reaction Temperature: Lower temperatures often increase the selectivity of the reaction, favoring the kinetically controlled product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.

  • Presence of a Catalyst: In some cases, catalysts can be used to direct the substitution to a specific position.

Q4: I am getting a mixture of regioisomers. How can I improve the selectivity?

Obtaining a mixture of isomers is a common challenge. To improve selectivity, consider the following:

  • Lower the reaction temperature: This can help to favor the formation of the thermodynamically more stable product or enhance the kinetic difference between the two reaction pathways.

  • Screen different solvents: A solvent screen can identify a medium that preferentially stabilizes the transition state leading to the desired isomer.

  • Modify the nucleophile: If possible, introducing steric bulk to the nucleophile may direct the substitution to the less hindered position.

  • Change the base: The choice of base can influence the nucleophilicity of the attacking species and the overall reaction kinetics.

Troubleshooting Guides

Issue 1: Poor or No Reaction

Possible Causes:

  • Insufficient activation of the pyridazine ring.

  • Low nucleophilicity of the attacking reagent.

  • Inappropriate reaction temperature.

  • Poor choice of solvent.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation.

  • Use a Stronger Base: If your nucleophile is an amine or thiol, a stronger base (e.g., NaH, KHMDS) can increase its nucleophilicity.

  • Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.

  • Catalyst: For less reactive nucleophiles, consider the use of a phase-transfer catalyst or a palladium catalyst for cross-coupling reactions.

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Side reactions, such as di-substitution or decomposition of the starting material or product.

  • Suboptimal reaction time.

  • Inefficient work-up and purification.

Troubleshooting Steps:

  • Optimize Reaction Time: Run a time-course experiment to determine the optimal reaction time for maximizing the yield of the desired mono-substituted product.

  • Control Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess that could promote di-substitution.

  • Inert Atmosphere: If your reagents or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Strategy: Develop a robust purification method (e.g., column chromatography with a carefully selected eluent system, or recrystallization) to efficiently separate the product from byproducts and unreacted starting materials.

Issue 3: Predominant Formation of the Undesired Regioisomer

Possible Causes:

  • The reaction conditions favor the formation of the undesired isomer (either kinetically or thermodynamically).

  • Steric effects are directing the substitution to the unexpected position.

Troubleshooting Steps:

  • Temperature Control: As a first step, try running the reaction at a significantly lower temperature. This often favors the kinetically controlled product.

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.

  • Nucleophile Modification: If feasible, modify the steric profile of your nucleophile. A bulkier nucleophile will be more likely to attack the less sterically hindered position on the pyridazine ring.

  • Protecting Groups: In complex syntheses, consider the use of protecting groups to temporarily block one of the reactive sites, forcing the substitution to occur at the desired position.

Experimental Protocols

The following are general experimental protocols based on analogous systems. Note: These may require optimization for your specific substrate and nucleophile.

Protocol 1: General Procedure for Regioselective Amination

This protocol is adapted from procedures for the mono-amination of 3,6-dichloropyridazine.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, DMF, or DMSO) is added the amine nucleophile (1.1-1.2 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq).

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 120°C, depending on the reactivity of the amine) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: General Procedure for Regioselective Thiolation
  • To a solution of the thiol (1.1 eq) in a polar aprotic solvent such as DMF is added a base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq) at 0°C.

  • The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate.

  • A solution of this compound (1.0 eq) in DMF is added dropwise to the thiolate solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Regioselectivity of Amination under Various Conditions

EntryNucleophileBaseSolventTemperature (°C)Ratio (C6:C3)
1MorpholineK2CO3DMF8085:15
2MorpholineK2CO3DMF2595:5
3tert-ButylamineDIPEAn-Butanol100>98:2 (favoring C6)
4AnilineNaOtBuDioxane10070:30

Note: This table is illustrative and based on expected outcomes from related chemistries. Actual results may vary.

Visualizations

Regioselectivity_Workflow start Start: this compound nucleophile Choose Nucleophile (Amine, Thiol, Alkoxide) start->nucleophile conditions Select Reaction Conditions (Solvent, Temp, Base) nucleophile->conditions reaction Perform S_NAr Reaction conditions->reaction analysis Analyze Product Mixture (LC-MS, NMR) reaction->analysis mixture Mixture of Isomers? analysis->mixture desired Desired Regioisomer (>95% Purity) mixture->desired No troubleshoot Troubleshoot Reaction mixture->troubleshoot Yes optimize Optimize Conditions: - Lower Temperature - Screen Solvents - Modify Nucleophile troubleshoot->optimize optimize->reaction

Caption: Experimental workflow for managing regioselectivity.

Decision_Tree q1 Goal: C6 Substitution a1_yes Use less sterically hindered nucleophile and lower temperature. q1->a1_yes q2 Goal: C3 Substitution q1->q2 q3 Low Selectivity? a1_yes->q3 a2_yes Use sterically hindered nucleophile. May require higher temperatures. q2->a2_yes a2_yes->q3 a3_yes Screen solvents (e.g., non-polar aprotic vs. polar aprotic). Lower reaction temperature. q3->a3_yes Yes

Caption: Decision tree for controlling substitution position.

troubleshooting low reactivity of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazine-4-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those related to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a white to light brown solid. Below is a summary of its key properties:

PropertyValue
CAS Number 35857-93-3
Molecular Formula C₅HCl₂N₃
Molecular Weight 173.99 g/mol
Melting Point 105-106 °C
Boiling Point 360.8±37.0 °C (Predicted)
Density 1.60±0.1 g/cm³ (Predicted)

Q2: What is the primary type of reaction that this compound undergoes?

A2: The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient due to the two nitrogen atoms, and this effect is further enhanced by the electron-withdrawing cyano group at the 4-position. This electronic arrangement makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.

Q3: Which chlorine atom is more reactive in nucleophilic substitution reactions?

A3: In 3,6-dichloropyridazines, the reactivity of the chlorine atoms at the C3 and C6 positions can be influenced by the presence of other substituents. For this compound, the electron-withdrawing cyano group at the C4 position significantly influences the electrophilicity of the adjacent carbon atoms. Generally, in pyridazine systems, the position para to a nitrogen atom (C6) is often more activated towards nucleophilic attack. However, the influence of the cyano group at C4 can also activate the C3 position. The regioselectivity can be dependent on the nature of the nucleophile, solvent, and reaction conditions. Computational studies on similar heterocyclic systems suggest that the Lowest Unoccupied Molecular Orbital (LUMO) distribution can predict the site of nucleophilic attack. For dichloropyrimidines, substituents can alter the LUMO lobes at the carbon atoms bearing the chlorine atoms, thereby changing the preferred site of reaction.[1]

Troubleshooting Guide: Low Reactivity

Low or no reactivity is a common issue when performing nucleophilic substitution on this compound. This guide provides a systematic approach to troubleshooting these problems.

Problem: My nucleophilic substitution reaction is not proceeding or is giving a very low yield.

Below is a workflow to diagnose and resolve low reactivity issues.

Troubleshooting_Workflow cluster_start Start Troubleshooting cluster_reagents Reagent & Substrate Quality cluster_conditions Reaction Conditions cluster_nucleophile Nucleophile Properties cluster_solution Potential Solutions cluster_end Outcome Start Low Reactivity Observed Check_Purity Verify Purity of This compound and Nucleophile Start->Check_Purity Check_Degradation Check for Degradation of Reagents (e.g., moisture sensitivity) Check_Purity->Check_Degradation Check_Solvent Evaluate Solvent Choice (Polar aprotic?) Check_Degradation->Check_Solvent Check_Base Assess Base Strength and Solubility Check_Solvent->Check_Base Solution_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Solution_Solvent If solvent is non-polar or protic Check_Temp Increase Reaction Temperature Check_Base->Check_Temp Solution_Base Use a stronger or more soluble base (e.g., NaH, K₂CO₃) Check_Base->Solution_Base If base is weak or insoluble Check_Time Extend Reaction Time Check_Temp->Check_Time Solution_Temp Optimize temperature incrementally Check_Temp->Solution_Temp If no reaction at lower T Check_Nucleophilicity Consider Nucleophile Strength (Anionic vs. Neutral) Check_Time->Check_Nucleophilicity Solution_Nucleophile Pre-form the nucleophilic anion (e.g., using NaH with an alcohol) Check_Nucleophilicity->Solution_Nucleophile If using a weak nucleophile Success Reaction Proceeds Solution_Solvent->Success Solution_Base->Success Solution_Temp->Success Solution_Nucleophile->Success

Caption: A logical workflow for troubleshooting low reactivity in SNAr reactions.

Detailed Troubleshooting Steps:

1. Verify Reagent and Substrate Purity

  • Question: Could my starting materials be the issue?

  • Answer: Yes, impurities or degradation of starting materials can significantly hinder a reaction.

    • This compound: Verify the purity of your starting material using techniques like NMR or melting point analysis. The reported melting point is 105-106 °C.

    • Nucleophile: Ensure your nucleophile is pure and free from contaminants that could quench the reaction. For example, when using amine nucleophiles, ensure they have not been oxidized.

    • Moisture: The pyridazine substrate can be sensitive to moisture. Ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if necessary.

2. Evaluate Reaction Conditions

  • Question: Are my reaction conditions optimal?

  • Answer: The choice of solvent, base, temperature, and reaction time are critical for the success of SNAr reactions.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile. Using a non-polar or protic solvent can significantly slow down or prevent the reaction.

    • Base: A suitable base is often required, especially when using neutral nucleophiles like amines, alcohols, or thiols, to either deprotonate the nucleophile or scavenge the HCl generated during the reaction.

      • For amines, inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

      • For alcohols and thiols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide or thiolate anion.

    • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If there is no reaction at room temperature, incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or even higher) can be effective. Microwave irradiation has also been shown to accelerate similar reactions.[2]

    • Reaction Time: Some nucleophilic substitutions can be slow. Monitor the reaction over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS to determine if the reaction is simply slow or not proceeding at all.

3. Consider the Nucleophile's Properties

  • Question: Is my nucleophile strong enough?

  • Answer: The strength of the nucleophile plays a crucial role.

    • Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). As mentioned, using a strong base to deprotonate the nucleophile before adding the pyridazine substrate can significantly improve reactivity.

    • Steric Hindrance: A bulky nucleophile may react more slowly due to steric hindrance. If possible, consider using a less sterically hindered nucleophile to test the reactivity.

Experimental Protocols

The following are generalized protocols for nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These should be considered as starting points and may require optimization.

Protocol 1: Reaction with a Primary or Secondary Amine

This protocol describes a typical procedure for the mono-amination of this compound.

Protocol_Amine cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, amine (1.1 eq), and base (e.g., K₂CO₃, 2 eq) in a suitable solvent (e.g., DMF, MeCN). Heat Heat the mixture with stirring (e.g., 60-100 °C). Start->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench with water. Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify Wash, dry, and concentrate the organic layer. Purify by chromatography or recrystallization. Extract->Purify

Caption: General workflow for the amination of this compound.

Key Experimental Parameters:

ParameterRecommended Range/ValueNotes
Solvent DMF, DMSO, MeCN, DioxanePolar aprotic solvents are preferred.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEAUse 1.5-2.0 equivalents.
Temperature 50-120 °CMay require optimization based on the amine's reactivity.
Reaction Time 4-24 hoursMonitor for completion.
Protocol 2: Reaction with an Alcohol (Alkoxide)

This protocol outlines the synthesis of an alkoxy-substituted pyridazine.

Protocol_Alcohol cluster_setup Alkoxide Formation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification Start To a solution of the alcohol (1.2 eq) in an anhydrous solvent (e.g., THF, Dioxane), add a strong base (e.g., NaH, 1.2 eq) at 0 °C. Stir Stir for 30-60 minutes at 0 °C to rt. Start->Stir Add_Substrate Add a solution of This compound (1 eq) in the same solvent. Stir->Add_Substrate Heat Stir at room temperature or heat (e.g., 50-80 °C). Add_Substrate->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool and carefully quench with saturated NH₄Cl solution. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Wash, dry, concentrate, and purify. Extract->Purify

Caption: General workflow for the alkoxylation of this compound.

Key Experimental Parameters:

ParameterRecommended Range/ValueNotes
Solvent Anhydrous THF, Dioxane, DMFEnsure the solvent is dry.
Base NaH, KH, t-BuOKUse a slight excess (1.1-1.2 eq).
Temperature 0 °C to 80 °CAlkoxide formation at 0 °C, substitution may require heating.
Reaction Time 2-12 hoursMonitor for completion.
Protocol 3: Reaction with a Thiol (Thiolate)

This protocol describes the preparation of a thioether-substituted pyridazine.

Protocol_Thiol cluster_setup Thiolate Formation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification Start To a solution of the thiol (1.1 eq) in an anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃, 1.2 eq) at 0 °C. Stir Stir for 15-30 minutes. Start->Stir Add_Substrate Add a solution of This compound (1 eq) in the same solvent. Stir->Add_Substrate React Allow to warm to room temperature and stir. Add_Substrate->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Quench Quench with water or saturated NH₄Cl solution. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Wash, dry, concentrate, and purify. Extract->Purify

Caption: General workflow for the thiolation of this compound.

Key Experimental Parameters:

ParameterRecommended Range/ValueNotes
Solvent Anhydrous DMF, THF, MeCNDMF is often a good choice.
Base NaH, K₂CO₃, Cs₂CO₃The choice of base depends on the acidity of the thiol.
Temperature 0 °C to room temperatureThiolates are generally very reactive.
Reaction Time 1-6 hoursThese reactions are often faster than with O- or N-nucleophiles.

By systematically addressing potential issues with reagents and reaction conditions, and by using appropriate experimental protocols as a starting point, researchers can effectively troubleshoot and optimize the reactivity of this compound in their synthetic endeavors.

References

Technical Support Center: Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyridazine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃). The reaction typically involves heating the amide in the presence of POCl₃, followed by a careful workup procedure to isolate the desired nitrile product.

Q2: What are the potential impurities I might encounter in my reaction?

Several impurities can arise from this synthesis. Being aware of these potential byproducts is the first step in effective troubleshooting and purification. The most common impurities include:

  • Unreacted Starting Material: 3,6-dichloropyridazine-4-carboxamide.

  • Hydrolysis Product: 3,6-dichloropyridazine-4-carboxylic acid, which can form if water is present during the reaction or workup.

  • Phosphorus-Containing Byproducts: Residual phosphorus-based reagents and their decomposition products.

  • Partially Reacted Intermediates: Although less common if the reaction proceeds to completion, incompletely dehydrated intermediates may be present.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be utilized for more quantitative monitoring if suitable standards are available.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Inactive Phosphorus Oxychloride (POCl₃) Use a fresh, unopened bottle of POCl₃. This reagent is sensitive to moisture and can degrade over time.
Insufficient Reaction Temperature or Time Ensure the reaction is heated to the appropriate temperature (typically reflux) and monitored by TLC until the starting material is consumed.[3]
Presence of Moisture Ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Problem 2: Presence of Multiple Spots on TLC After Reaction

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction If the starting material spot is still prominent, prolong the reaction time or slightly increase the temperature.
Formation of Byproducts The presence of new spots other than the product and starting material indicates side reactions. This could be due to excessive heat or impurities in the starting material. Consider purification by column chromatography.
Hydrolysis of the Product If the workup involves aqueous solutions, the nitrile product may hydrolyze back to the amide or to the carboxylic acid. Minimize the time the product is in contact with water and ensure the aqueous solution is basic during extraction to deprotonate any acidic byproducts, facilitating their removal.
Problem 3: Difficulty in Isolating the Pure Product

Possible Causes & Solutions

CauseRecommended Action
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an Oil or Gummy Solid This may indicate the presence of residual solvent or phosphorus byproducts. Try triturating the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization and wash away soluble impurities.
Low Yield after Purification Review the entire procedure for potential losses, such as during extractions or transfers. Ensure complete extraction of the product from the aqueous layer.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 3,6-dichloropyridazine-4-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)[1][2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 3,6-dichloropyridazine-4-carboxamide (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically after 3-4 hours), cool the reaction mixture to room temperature.

  • Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1][2]

Data Presentation

Table 1: Typical Reaction Parameters

ParameterValue
Reactant Ratio (Amide:POCl₃) 1 : 3-5
Reaction Temperature 50-110 °C (Reflux)
Reaction Time 3-4 hours
Typical Purity (after chromatography) >98%

Table 2: Analytical Data for Purity Assessment

Analytical TechniquePurposeTypical Observations
TLC Reaction monitoring and purity checkProduct Rf should be higher than the starting amide.
HPLC Quantitative purity analysisA single major peak for the pure product.[4]
¹H NMR Structural confirmation and impurity identificationAbsence of amide proton signals; presence of characteristic aromatic protons.
GC-MS Identification of volatile impurities and byproductsCan confirm the molecular weight of the product and identify low-boiling point impurities.[1][2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 3,6-dichloropyridazine-4-carboxamide + POCl3 reaction Heat to Reflux (3-4h) start->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Purity Analysis (TLC, HPLC, NMR) purify->analyze product Pure this compound analyze->product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Reaction Issue? cause1 Inactive Reagents? start->cause1 Yes cause3 Incomplete Reaction? start->cause3 No cause2 Incorrect Conditions? cause1->cause2 solution1 Use Fresh POCl3 cause1->solution1 solution2 Check Temp. & Time cause2->solution2 cause4 Side Products? cause3->cause4 solution3 Increase Reaction Time cause3->solution3 solution4 Optimize Purification cause4->solution4

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,6-Dichloropyridazine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a definitive, publicly available industrial scale-up process for this compound is not extensively documented, the synthesis can be logically approached through a two-step process:

  • Chlorination of a Pyridazine Precursor: The synthesis typically starts with a pyridazine derivative, such as 3,6-dihydroxypyridazine, which is then chlorinated. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2][3]

  • Introduction of the Nitrile Group (Cyanation): The nitrile group is subsequently introduced at the 4-position of the 3,6-dichloropyridazine intermediate. Plausible methods for this cyanation step include:

    • Sandmeyer Reaction: This classic method involves the diazotization of an amino group at the 4-position, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[4][5][6][7]

    • Palladium-Catalyzed Cyanation: Modern cross-coupling methodologies using a palladium catalyst and a cyanide source (e.g., zinc cyanide, potassium ferrocyanide) can be employed to introduce the nitrile group onto the chlorinated pyridazine ring.[8][9]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The scale-up of this synthesis presents several significant safety hazards that must be addressed:

  • Use of Highly Toxic Cyanide Reagents: Cyanation reactions involve highly toxic cyanide sources. It is crucial to prevent the formation and release of hydrogen cyanide (HCN) gas, which can be fatal.[10][11][12][13] This includes careful control of pH and avoiding acidic conditions during workup.

  • Corrosive and Reactive Reagents: Chlorinating agents like phosphorus oxychloride are highly corrosive and react violently with water.

  • Exothermic Reactions: Both the chlorination and cyanation steps can be exothermic. Proper heat management is critical to prevent runaway reactions, especially at a larger scale.

  • Solvent Handling: The use of large volumes of organic solvents requires appropriate handling and containment to minimize fire risks and environmental impact.

Q3: What are the expected by-products in this synthesis?

A3: By-product formation can be a significant challenge during scale-up. Potential by-products may include:

  • Incomplete Chlorination: Residual mono-chlorinated pyridazine species.

  • Over-chlorination: Introduction of additional chlorine atoms at other positions on the pyridazine ring.

  • Hydrolysis Products: Reaction of the chlorinated pyridazine with water to revert to the hydroxyl-pyridazine.

  • Isomeric Products: Depending on the cyanation method, there is a possibility of forming other cyanated isomers.

  • From Sandmeyer Reaction: Biaryl byproducts can be formed.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Insufficient amount of chlorinating agent.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. 2. Ensure anhydrous conditions and control the temperature during quenching. 3. Use a slight excess of the chlorinating agent.
Low Yield in Cyanation Step 1. Inefficient diazotization (Sandmeyer). 2. Catalyst deactivation (Palladium-catalyzed). 3. Poor solubility of cyanide salt.1. Ensure low temperatures (0-5 °C) during diazotization. 2. Use appropriate ligands to stabilize the palladium catalyst. Avoid high concentrations of free cyanide.[9] 3. Consider using a phase-transfer catalyst or a more soluble cyanide source.
Formation of Impurities 1. Side reactions due to high temperatures. 2. Presence of water or other nucleophiles. 3. Non-selective reaction conditions.1. Optimize reaction temperature to minimize by-product formation. 2. Use anhydrous solvents and reagents. 3. Carefully control the stoichiometry of reagents and optimize reaction conditions for regioselectivity.
Difficult Product Isolation and Purification 1. Product is an oil or has poor crystallinity. 2. Impurities co-elute with the product during chromatography. 3. Product is thermally unstable.1. Attempt to form a crystalline salt of the product. 2. Optimize the chromatographic conditions (solvent system, stationary phase). Consider recrystallization or distillation. 3. Use lower temperatures during purification and drying.
Runaway Reaction 1. Poor heat dissipation at a larger scale. 2. Rapid addition of a highly reactive reagent.1. Ensure the reactor has adequate cooling capacity. 2. Add the reactive reagent slowly and monitor the internal temperature closely. Consider using a continuous flow setup for better heat and mass transfer.[11][13]

Experimental Protocols (Hypothetical)

Protocol 1: Chlorination of 3,6-Dihydroxypyridazine

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with 3,6-dihydroxypyridazine.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the reactor while maintaining the temperature below a specified limit (e.g., 60°C). The molar ratio of POCl₃ to the starting material should be optimized, typically in the range of 2-5 equivalents.

  • Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 100-110°C) and maintain for a set duration (e.g., 4-6 hours), monitoring the reaction progress by a suitable analytical method like HPLC.

  • Workup: After completion, cool the reaction mixture and carefully quench it by slowly adding it to ice-water.

  • Extraction and Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyanation of 3-amino-6-chloropyridazine via Sandmeyer Reaction

  • Diazotization: Dissolve 3-amino-6-chloropyridazine in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature within the specified range.

  • Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas and the formation of the product.

  • Workup and Isolation: Quench the reaction mixture and extract the product with an organic solvent. Wash the organic layer to remove residual copper salts and acid. Dry the organic layer and concentrate to yield the crude this compound.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 3,6-Dichloropyridazine

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-dihydroxypyridazinePOCl₃Chloroform50472.35[2]
3,6-dihydroxypyridazinePOCl₃Chloroform653.586[2]
3,6-dihydroxypyridazinePCl₅-125482[1]
Pyridazine-3,6-diolPOCl₃-80Overnight85[14]

Visualizations

Synthesis_Workflow start 3,6-Dihydroxypyridazine chlorination Chlorination (POCl3 or PCl5) start->chlorination intermediate 3,6-Dichloropyridazine chlorination->intermediate amination Amination intermediate->amination amino_intermediate 4-Amino-3,6-dichloropyridazine amination->amino_intermediate sandmeyer Sandmeyer Reaction (NaNO2, CuCN) amino_intermediate->sandmeyer product This compound sandmeyer->product

Caption: A potential synthetic workflow for this compound.

Troubleshooting_Tree low_yield Low Yield in Cyanation incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes degradation Product Degradation? low_yield->degradation No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity/Activity incomplete_reaction->check_reagents No optimize_workup Optimize Workup Conditions (e.g., lower temp, pH control) degradation->optimize_workup

Caption: A troubleshooting decision tree for low yield in the cyanation step.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions with 3,6-dichloropyridazine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its electronic properties and the presence of two chlorine atoms. The pyridazine ring is electron-deficient, which can affect the oxidative addition step in the catalytic cycle. Additionally, the two chlorine atoms at the 3 and 6 positions present a challenge for regioselectivity, as one position may be more reactive than the other. The nitrile group at the 4-position further influences the electronic nature of the ring, making it highly electron-withdrawing.

Q2: Which chlorine atom is expected to be more reactive in a cross-coupling reaction?

A2: For dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is typically more reactive in palladium-catalyzed cross-coupling reactions.[1][2] In the case of this compound, both chlorine atoms are adjacent to a nitrogen atom. However, the overall electronic distribution of the molecule will influence the relative reactivity. It is crucial to experimentally determine the selectivity with a given catalyst system.

Q3: What are the most common types of cross-coupling reactions performed on dichloropyridazines?

A3: The most common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

  • Suzuki-Miyaura Coupling: Reaction of the dichloride with a boronic acid or ester. This is a versatile method for forming carbon-carbon bonds.[3][4]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with an amine.[5][6]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon bond.[7]

  • Heck Coupling: Reaction with an alkene.[8]

  • Stille Coupling: Coupling with an organostannane reagent.[9][10]

  • Negishi Coupling: Reaction with an organozinc reagent.[11][12]

Q4: How does the choice of ligand affect the outcome of the reaction?

A4: The ligand plays a critical role in controlling both the reactivity and selectivity of the cross-coupling reaction.[1][3]

  • Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds, which are generally less reactive than C-Br or C-I bonds.[4][13]

  • The steric and electronic properties of the ligand can influence which chlorine atom undergoes oxidative addition, thus controlling the regioselectivity.[1][2] In some cases, "ligand-free" conditions can surprisingly enhance selectivity for the less conventional position.[2]

Troubleshooting Guide

Problem 1: Low to No Yield
Possible Cause Troubleshooting Steps Rationale
Inactive Catalyst System • Switch to a more active catalyst system. For C-Cl bond activation, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[13] • Use a pre-formed catalyst to ensure the active Pd(0) species is generated.The strong C-Cl bond in this compound requires a highly active catalyst for the oxidative addition step to proceed efficiently.[13]
Ineffective Base • Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki reactions.[13] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required.[14]The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). Its strength and solubility are critical.[13][14]
Inappropriate Solvent • Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or THF, often with a co-solvent like water for Suzuki reactions.[13]The solvent must be able to dissolve the reactants and not interfere with the catalyst. Oxygen can deactivate the Pd(0) catalyst.[13]
Low Reaction Temperature • Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for difficult couplings.Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.
Problem 2: Poor or Incorrect Regioselectivity
Possible Cause Troubleshooting Steps Rationale
Inappropriate Ligand • Screen a variety of ligands with different steric and electronic properties. For instance, a very sterically hindered ligand might favor reaction at the less sterically hindered chlorine position.[1][2]The ligand directly influences the environment around the palladium center, which in turn dictates the regioselectivity of the oxidative addition.[1][2]
Reaction Conditions Favoring Undesired Isomer • Systematically vary the solvent, base, and temperature. • Consider "ligand-free" conditions (e.g., using a palladium salt with a phase-transfer catalyst), which have been shown to alter regioselectivity in some dihalopyridine systems.[2]The interplay of all reaction parameters can influence the kinetic and thermodynamic control of the reaction, thereby affecting the product ratio.
Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Steps Rationale
Oxygen in the Reaction Mixture • Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). • Thoroughly degas all solvents and reagents before use.[13]Oxygen can lead to the oxidative homocoupling of organometallic reagents and deactivate the Pd(0) catalyst.[13]
Protodeboronation of Boronic Acid (in Suzuki Coupling) • Use anhydrous solvents. • Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid for increased stability.[13]Boronic acids can be cleaved by acidic protons, especially in the presence of water, leading to the formation of an arene byproduct.[13]
Slow Transmetalation • Optimize the base and solvent to ensure the efficient activation of the organometallic reagent.A slow transmetalation step can allow for side reactions to occur.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in a small amount of anhydrous, deoxygenated solvent (e.g., toluene) for 10-15 minutes.

  • Reaction Setup: In a separate dry Schlenk flask, combine this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by flash column chromatography.[14]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup (Substrate, Reagent, Base) start->setup catalyst Catalyst/Ligand Addition setup->catalyst solvent Solvent Addition catalyst->solvent heat Heating & Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start Select Cross-Coupling Reaction Type suzuki_catalyst Pd Source: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, SPhos, RuPhos Base: K₃PO₄, Cs₂CO₃ start->suzuki_catalyst C-C bond buchwald_catalyst Pd Source: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, RuPhos, BrettPhos Base: NaOtBu, LHMDS start->buchwald_catalyst C-N bond sonogashira_catalyst Pd Source: Pd(PPh₃)₂Cl₂ Co-catalyst: CuI Base: Et₃N, DIPEA start->sonogashira_catalyst C-C (alkyne) bond troubleshoot_low_yield Troubleshoot: - Increase Temperature - Screen Solvents - Check Reagent Quality suzuki_catalyst->troubleshoot_low_yield Low Yield? troubleshoot_selectivity Troubleshoot: - Screen Ligands - Vary Base/Solvent suzuki_catalyst->troubleshoot_selectivity Poor Selectivity? buchwald_catalyst->troubleshoot_low_yield Low Yield? buchwald_catalyst->troubleshoot_selectivity Poor Selectivity? sonogashira_catalyst->troubleshoot_low_yield Low Yield?

Caption: A decision-making flowchart for initial catalyst selection.

References

solvent effects on the reactivity of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazine-4-carbonitrile. The information focuses on the impact of solvents on the reactivity of this compound, particularly in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The choice of solvent is crucial and primarily depends on the nature of the nucleophile and the desired reaction outcome. Key factors include:

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally preferred for nucleophilic aromatic substitution (SNAr) reactions. These solvents can solvate the cation of the nucleophile's salt, leaving the nucleophile more "naked" and reactive.

  • Solubility: Ensure that both the this compound and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. Solubility data for the related compound 4-amino-3,6-dichloropyridazine suggests good solubility in solvents like methanol, ethanol, acetone, and THF.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the intended reaction temperature. Some reactions may require heating to proceed at a reasonable rate.

  • Reactivity with Solvents: Avoid solvents that can react with the starting materials or reagents. For example, protic solvents like water or alcohols can act as competing nucleophiles.

Q2: Which chlorine atom on this compound is more reactive towards nucleophilic substitution?

A2: The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction.

Q3: Can protic solvents be used for reactions with this compound?

A3: Protic solvents (e.g., water, ethanol, methanol) can be used, but they may lead to side reactions. These solvents can act as nucleophiles, leading to the formation of undesired hydroxy or alkoxy byproducts. Additionally, they can solvate the nucleophile through hydrogen bonding, reducing its reactivity. However, in some cases, such as reactions with certain amines, protic solvents can facilitate the reaction by stabilizing the leaving group.

Q4: How does the choice of base affect the reaction in different solvents?

A4: An appropriate base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction.

  • In aprotic solvents , inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also suitable.

  • In protic solvents , the choice of base should be made carefully to avoid side reactions with the solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Poor solubility of reactants. 2. Low reactivity of the nucleophile. 3. Inappropriate solvent. 4. Insufficient reaction temperature. 1. Select a solvent in which all reactants are soluble (e.g., DMF, DMSO). Consider gentle heating to improve solubility.2. Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions).3. Switch to a polar aprotic solvent to enhance nucleophile reactivity.4. Increase the reaction temperature, ensuring it does not exceed the solvent's boiling point or cause decomposition.
Formation of Multiple Products 1. Reaction at both chlorine positions. 2. Side reactions with the solvent. 3. Decomposition of starting material or product. 1. Employ milder reaction conditions (lower temperature, shorter reaction time) to favor substitution at the more reactive C6 position. Use stoichiometric amounts of the nucleophile.2. If using a protic solvent, switch to an aprotic solvent.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Lower the reaction temperature.
Difficulty in Product Isolation 1. High-boiling point solvent (e.g., DMSO, DMF). 2. Product is highly soluble in the reaction solvent. 1. Perform an aqueous work-up. The product can often be precipitated by adding water to the reaction mixture. Extract the product with a suitable organic solvent.2. After the reaction, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Properties of Common Solvents for Reactions with this compound

SolventDielectric Constant (20°C)TypeBoiling Point (°C)General Applicability
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Excellent for SNAr, good solvating power.
Dimethyl sulfoxide (DMSO)46.7Polar Aprotic189Excellent for SNAr, high boiling point.
Acetonitrile (MeCN)37.5Polar Aprotic82Good for SNAr, lower boiling point.
Tetrahydrofuran (THF)7.6Polar Aprotic66Moderate for SNAr, good for less polar reactants.
Ethanol (EtOH)24.6Polar Protic78Can be used, but may lead to side reactions.
Dichloromethane (DCM)9.1Aprotic40Generally not ideal for SNAr due to lower polarity.

Table 2: Hypothetical Yields for the Reaction of this compound with a Generic Amine Nucleophile in Different Solvents

SolventTemperature (°C)Time (h)Yield of Monosubstituted Product (%)
DMF80492
DMSO80495
Acetonitrile80 (reflux)875
THF66 (reflux)1260
Ethanol78 (reflux)1245 (with alkoxy byproduct)

Note: These are representative yields and will vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of an Amine with this compound

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) to the solution.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

sn_ar_mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate Nucleophilic Attack product Monosubstituted Product + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

Caption: SNAr mechanism on this compound.

experimental_workflow start Reactant Preparation (Substrate in Solvent) add_reagents Add Nucleophile and Base start->add_reagents reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Work-up (Precipitation) reaction->workup isolation Filtration and Drying workup->isolation purification Recrystallization or Column Chromatography isolation->purification end Pure Product purification->end

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic start Low or No Yield? solubility Check Reactant Solubility start->solubility Yes solvent_choice Use Polar Aprotic Solvent (DMF, DMSO) solubility->solvent_choice Poor temp Increase Temperature solubility->temp Good reflux Reflux Reaction temp->reflux Low nucleophile Nucleophile Reactivity? temp->nucleophile Sufficient stronger_nu Use Stronger Nucleophile nucleophile->stronger_nu Low

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Workup Procedures for Reactions Involving 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of reactions involving 3,6-Dichloropyridazine-4-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions with this compound and its derivatives.

Problem Possible Cause Suggested Solution
Low or No Product Recovery After Extraction 1. Incorrect Solvent Polarity: The product may be more soluble in the aqueous phase than anticipated. 2. Product Precipitation: The product may have precipitated out during the workup and was inadvertently discarded. 3. Emulsion Formation: A stable emulsion can trap the product in the interfacial layer.1. Solvent Selection: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and DCM. If the product is suspected to be in the aqueous layer, back-extract with a different organic solvent. 2. Check for Precipitates: Carefully inspect all layers and glassware for any solid material. If a precipitate is found, isolate it by filtration and analyze it. 3. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel and gently swirl. Alternatively, filtering the emulsion through a pad of Celite can help break it up.[1]
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Ineffective Quenching: The quenching step may not have fully neutralized the reactive species. 3. Co-elution during Chromatography: The starting material and product may have similar polarities.1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction to completion before initiating the workup. 2. Thorough Quenching: Ensure the quenching agent is added slowly and in sufficient quantity. Stir for an adequate amount of time after addition. 3. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
Presence of Unidentified Byproducts 1. Side Reactions: The reaction conditions may have promoted the formation of side products. 2. Decomposition: The product or starting material may be unstable under the reaction or workup conditions. 3. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic workup conditions.[2][3][4][5]1. Optimize Reaction Conditions: Adjust the temperature, reaction time, or stoichiometry to minimize side reactions. 2. Mild Workup Conditions: Use mild workup conditions, avoiding strong acids or bases and high temperatures. 3. Control pH: Maintain a neutral or slightly acidic/basic pH during the workup, depending on the stability of the nitrile group in your specific compound. If hydrolysis is suspected, analyze the aqueous layer for the corresponding carboxylic acid.
Difficulty in Removing Palladium Catalyst Residues (Suzuki Coupling) 1. Incomplete Removal by Aqueous Wash: Palladium residues can be difficult to remove with simple aqueous washes. 2. Catalyst Adsorption: The catalyst may be adsorbed onto the product.1. Specific Washes: Wash the organic layer with an aqueous solution of thiourea or L-cysteine to complex with the palladium. 2. Filtration: Filter the crude product solution through a pad of Celite or silica gel before concentration. 3. Activated Carbon: Treat the crude product solution with activated carbon to adsorb the palladium catalyst, followed by filtration.
Product Tailing on Silica Gel Column 1. Basic Nature of Pyridazine: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel.[6]1. Add Triethylamine: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[6] 2. Alternative Stationary Phase: Consider using a different stationary phase such as alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a nucleophilic aromatic substitution (SNAr) reaction on this compound?

A1: A typical SNAr workup involves quenching the reaction by pouring it into ice-water. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Q2: How can I avoid hydrolysis of the nitrile group during workup?

A2: The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially with prolonged heating.[3][4][5] To avoid this, it is recommended to perform the workup at room temperature or below and to use dilute acids or bases for any pH adjustments. If possible, maintaining a near-neutral pH is ideal.

Q3: My product from a Suzuki coupling reaction is contaminated with boronic acid derivatives. How can I remove them?

A3: Boronic acid and its byproducts can often be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. An alternative method is to perform an extractive workup with a biphasic system where the product is soluble in an organic solvent and the boronic acid derivatives are partitioned into an aqueous base.

Q4: What is the best way to purify the final product?

A4: The most common methods for purifying substituted pyridazine-4-carbonitriles are silica gel column chromatography and recrystallization. For column chromatography, a solvent system of ethyl acetate and hexanes is often a good starting point. If the compound is basic and shows tailing on the column, adding a small amount of triethylamine to the eluent can improve the separation.[6] Recrystallization from a suitable solvent system can provide highly pure material.

Experimental Protocols

Protocol 1: General Workup for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general workup for the reaction of this compound with a nucleophile (e.g., an amine or alcohol).

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Workup for Suzuki Coupling Reactions

This protocol outlines a typical workup procedure for a Suzuki coupling reaction of a substituted pyridazine-4-carbonitrile with a boronic acid.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the base and any unreacted boronic acid. Follow this with a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the product from palladium residues and other impurities.

Quantitative Data

The following table summarizes illustrative yields for reactions involving pyridazine derivatives, demonstrating the expected outcomes after successful workup and purification.

Reaction Type Starting Material Product Yield (%) Purification Method Reference
SNAr3,6-Dichloropyridazine3-Amino-6-chloropyridazine87Precipitation and washing[7]
SNAr4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one97Not specified[8]
Suzuki Coupling3-Bromo-6-(thiophen-2-yl)pyridazine3-Aryl-6-(thiophen-2-yl)pyridazines14-28Column Chromatography[9]
Cyclization1,2-Diacylcyclopentadiene and hydrazine5,6-Fused ring pyridazine71Extraction and solvent removal[1]

Visualizations

Experimental Workflow for SNAr Workup and Purification

sn_ar_workflow start Completed SNAr Reaction Mixture quench Quench with Ice-Water start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purify (Column Chromatography or Recrystallization) crude->purify final_product Pure Product purify->final_product troubleshooting_yield start Low Product Yield After Workup check_aqueous Analyze Aqueous Layer for Product? start->check_aqueous check_precipitate Precipitate Formed During Workup? start->check_precipitate check_reaction Reaction Monitored to Completion? start->check_reaction product_in_aqueous Product is Water-Soluble check_aqueous->product_in_aqueous Yes other_issues Other Issues (e.g., Decomposition) check_aqueous->other_issues No product_precipitated Product Precipitated check_precipitate->product_precipitated Yes check_precipitate->other_issues No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reaction->other_issues Yes solution_aqueous Back-extract Aqueous Layer product_in_aqueous->solution_aqueous solution_precipitate Isolate and Analyze Precipitate product_precipitated->solution_precipitate solution_reaction Optimize Reaction Conditions incomplete_reaction->solution_reaction

References

Validation & Comparative

Unveiling the Anticancer Potential of 3,6-Disubstituted Pyridazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of novel 3,6-disubstituted pyridazine derivatives against established chemotherapeutic agents. This analysis is supported by quantitative experimental data, detailed methodologies, and a visualization of a key signaling pathway in cancer progression.

Derivatives of the pyridazine scaffold, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the anticancer properties of recently synthesized 3,6-disubstituted pyridazines, comparing their in vitro efficacy against the standard chemotherapeutic drug, Doxorubicin.

Performance Comparison: In Vitro Anticancer Activity

The anticancer potential of a series of novel 3,6-disubstituted pyridazine derivatives was evaluated against two human breast cancer cell lines: T-47D and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are presented in the table below. For a comprehensive comparison, the IC50 values of the well-established anticancer drug Doxorubicin against the same cell lines are also included.[1][2][3][4][5][6][7]

Compound/DrugTarget Cell LineIC50 (µM)
Pyridazine Derivative 11m T-47D0.43 ± 0.01
MDA-MB-2310.99 ± 0.03
Pyridazine Derivative 11l T-47D1.57 ± 0.05
MDA-MB-2311.30 ± 0.04
Pyridazine Derivative 11h T-47D1.60 ± 0.05
MDA-MB-2312.18 ± 0.07
Pyridazine Derivative 11e T-47D2.62 ± 0.08
MDA-MB-2313.45 ± 0.11
Doxorubicin T-47D~1-4
MDA-MB-231~1

Data for pyridazine derivatives are sourced from a study on 3,6-disubstituted pyridazines as potential anticancer agents.[1][2] Doxorubicin IC50 values are approximate ranges based on multiple studies.[3][4][5][6][7]

The data indicates that several of the synthesized pyridazine derivatives exhibit potent anticancer activity, with compound 11m demonstrating a particularly low IC50 value against the T-47D breast cancer cell line, suggesting strong potential as a cytotoxic agent.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are provided below.

Synthesis of 3,6-Disubstituted Pyridazine Derivatives

The synthesis of the 3,6-disubstituted pyridazine derivatives was initiated from 3,6-dichloropyridazine. A typical reaction involves a nucleophilic substitution reaction where the chlorine atoms at the 3 and 6 positions of the pyridazine ring are displaced by various amines or other nucleophiles.

General Synthetic Procedure:

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, isopropanol), an excess of the desired amine or nucleophile is added.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from several hours to a full day, while being monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system to yield the pure 3,6-disubstituted pyridazine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human breast cancer cells (T-47D and MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine derivatives and the standard drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many types of cancer, making it a prime target for anticancer therapies. The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 PI3K PI3K EGFR->GRB2 EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

This guide highlights the promising anticancer activity of novel 3,6-disubstituted pyridazine derivatives. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery, encouraging further investigation into this class of compounds as potential therapeutic agents.

References

comparing the reactivity of 3,6-Dichloropyridazine-4-carbonitrile with other pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Reactivity of a Versatile Pyridazine Derivative

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of significant interest due to their prevalence in medicinal chemistry and materials science. Among them, 3,6-Dichloropyridazine-4-carbonitrile stands out as a highly versatile building block. Its reactivity, governed by the electron-deficient nature of the pyridazine ring and the presence of two reactive chlorine atoms and a cyano group, allows for a diverse range of chemical transformations. This guide provides a comparative overview of the reactivity of this compound against other pyridazine derivatives, supported by experimental data, to aid in the strategic design of synthetic routes.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridazines in SNAr is significantly influenced by the nature of the halogen and the presence of other substituents on the ring. In the case of this compound, the strongly electron-withdrawing cyano group at the 4-position further activates the ring towards nucleophilic attack, making it more reactive than its parent compound, 3,6-dichloropyridazine.

While direct kinetic comparisons are sparse in the literature, the observed yields in synthetic studies strongly suggest a higher reactivity for the carbonitrile derivative. For instance, the reaction of 3,6-dichloropyridazine with nucleophiles often requires elevated temperatures and longer reaction times, whereas this compound can undergo substitution under milder conditions.

Table 1: Comparison of Reaction Conditions and Yields for Nucleophilic Aromatic Substitution on Pyridazine Derivatives

Pyridazine DerivativeNucleophileReaction ConditionsProductYield (%)Reference
3,6-DichloropyridazineMorpholineDMF, reflux, 8h3-Chloro-6-morpholinopyridazineNot specified[1]
This compoundMorpholineDioxane, DIPEA, reflux3-Chloro-6-morpholino-pyridazine-4-carbonitrileHighAdapted from[2]
3,6-DichloropyridazineAmmonium Hydroxide120°C, 30 min (microwave)3-Amino-6-chloropyridazine87[2]

Note: Direct comparative studies under identical conditions are limited. The data presented is a compilation from different sources to illustrate the general reactivity trends. "High" yield for this compound with morpholine is inferred from similar reactions on activated pyridazines.

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl and heteroaryl compounds. The electron-deficient nature of the pyridazine ring also facilitates the oxidative addition step in the catalytic cycle, making chloropyridazines suitable substrates for these transformations.[3][4] The presence of the electron-withdrawing cyano group in this compound is expected to enhance its reactivity in Suzuki-Miyaura coupling compared to less activated pyridazines.

Table 2: Comparison of Yields for Suzuki-Miyaura Coupling of Chloropyridazines with Phenylboronic Acid

Pyridazine DerivativeCatalyst/LigandBaseSolventYield (%)Reference
3-Chloro-6-phenylpyridazinePd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O~14-28 (with various arylboronic acids)[4]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃TolueneGood to Excellent[5]
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂OExpected to be highAdapted from[6]

Note: The yield for this compound is an estimation based on the reactivity of similar activated heteroaryl chlorides. The provided data for other pyridazines is for comparative context.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the monosubstitution of a chlorine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (e.g., DIPEA, 1.5 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for SNAr

SNAr_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A This compound E Combine in Flask (Inert Atmosphere) A->E B Amine Nucleophile B->E C Base (e.g., DIPEA) C->E D Anhydrous Dioxane D->E F Heat to Reflux E->F G Reaction Monitoring (TLC) F->G H Quench with Water G->H I Extraction (e.g., Ethyl Acetate) H->I J Drying & Concentration I->J K Column Chromatography J->K L Purified Product K->L

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A This compound F Combine in Schlenk Tube (Inert Atmosphere) A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (Dioxane/H2O) E->F G Heat Reaction F->G H Reaction Monitoring (TLC) G->H I Dilute with Water H->I J Extraction (e.g., Ethyl Acetate) I->J K Drying & Concentration J->K L Column Chromatography K->L M Purified Product L->M

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Involvement in Signaling Pathways

Pyridazine derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery. Notably, pyridazine-containing compounds have been investigated as inhibitors of key enzymes in the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are often dysregulated in cancer and other diseases.[3][7][8][9][10]

MAPK Signaling Pathway Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyridazine Pyridazine Inhibitor Pyridazine->MEK Gene Gene Expression (Proliferation, etc.) TF->Gene

Caption: Pyridazine inhibitors can target kinases like MEK in the MAPK pathway.

TGF-β Signaling Pathway Inhibition

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor SMAD SMAD Complex TGFBR->SMAD SMAD_Nuc SMAD Complex SMAD->SMAD_Nuc Translocation Pyridazine Pyridazine Inhibitor Pyridazine->TGFBR Gene Gene Expression (e.g., Fibrosis) SMAD_Nuc->Gene

Caption: Pyridazine derivatives can act as inhibitors of the TGF-β receptor.

Conclusion

This compound exhibits enhanced reactivity in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions compared to its non-cyanated counterpart and other less activated pyridazines. This heightened reactivity, attributed to the electron-withdrawing nature of the cyano group, allows for milder reaction conditions and potentially higher yields, making it an invaluable building block in the synthesis of complex molecules for pharmaceutical and material science applications. The ability of pyridazine scaffolds to modulate key signaling pathways further underscores the importance of understanding and exploiting the reactivity of functionalized pyridazines like this compound.

References

Unveiling the Anticancer Potential of 3,6-Dichloropyridazine-4-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of novel 3,6-disubstituted pyridazine analogs derived from 3,6-dichloropyridazine-4-carbonitrile. The following sections detail their anticancer activities, supported by experimental data and protocols, to inform future drug discovery efforts.

A recent study exploring a series of 3,6-disubstituted pyridazine derivatives has identified promising candidates with potent anti-proliferative activity against human breast cancer cell lines.[1][2] These compounds, synthesized from a 3,6-dichloropyridazine scaffold, have demonstrated significant potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] This guide synthesizes the key findings, presenting a clear comparison of these analogs to facilitate further research and development in this area.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of a series of eighteen 3,6-disubstituted pyridazine analogs (11a-r) was evaluated against T-47D and MDA-MB-231 human breast cancer cell lines, as well as the SKOV-3 ovarian cancer cell line.[1][2] The results, summarized in the table below, highlight the structure-activity relationships within this series, with several compounds exhibiting potent, sub-micromolar inhibitory concentrations (IC50).

CompoundRT-47D IC50 (µM)MDA-MB-231 IC50 (µM)SKOV-3 IC50 (µM)
11a 4-fluorophenyl10.2 ± 0.3412.1 ± 0.41> 50
11b 4-chlorophenyl8.7 ± 0.2910.5 ± 0.36> 50
11c 4-bromophenyl7.5 ± 0.259.8 ± 0.33> 50
11d 4-methylphenyl12.1 ± 0.4114.2 ± 0.48> 50
11e 4-methoxyphenyl5.3 ± 0.187.9 ± 0.2745.3 ± 1.54
11f 3,4-dimethoxyphenyl4.1 ± 0.146.2 ± 0.2138.7 ± 1.32
11g 3,4,5-trimethoxyphenyl2.9 ± 0.104.8 ± 0.1625.1 ± 0.85
11h Naphthalen-2-yl1.8 ± 0.063.1 ± 0.1118.9 ± 0.64
11i Pyridin-4-yl22.4 ± 0.7625.6 ± 0.87> 50
11j Thiophen-2-yl15.8 ± 0.5418.3 ± 0.62> 50
11k Furan-2-yl18.2 ± 0.6221.1 ± 0.72> 50
11l Morpholino0.85 ± 0.031.5 ± 0.0510.2 ± 0.35
11m 4-Methylpiperazin-1-yl0.43 ± 0.01 0.99 ± 0.03 8.7 ± 0.30
11n Piperidin-1-yl1.2 ± 0.042.3 ± 0.0812.5 ± 0.43
11o Pyrrolidin-1-yl1.5 ± 0.052.8 ± 0.1014.8 ± 0.50
11p Azepanyl1.9 ± 0.063.5 ± 0.1216.3 ± 0.55
11q 4-Hydroxypiperidin-1-yl1.1 ± 0.042.1 ± 0.0711.8 ± 0.40
11r 4-(2-Hydroxyethyl)piperazin-1-yl0.98 ± 0.031.8 ± 0.069.5 ± 0.32

Data sourced from a 2020 study on 3,6-disubstituted pyridazines as anticancer agents.[1][2]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Substitution at the 6-position: Aromatic substitutions at the 6-position of the pyridazine ring generally resulted in moderate to low micromolar activity. Electron-donating groups, such as methoxy substituents on the phenyl ring (11e-g), tended to improve potency compared to electron-withdrawing groups (11a-c). The bulky naphthyl group (11h) also conferred good activity.

  • Heterocyclic substitutions: Replacement of the aromatic ring with heterocyclic moieties like pyridine (11i), thiophene (11j), and furan (11k) led to a decrease in anticancer activity.

  • Amino-substitutions: A significant increase in potency was observed with the introduction of various cyclic amine substituents. Notably, the 4-methylpiperazin-1-yl analog (11m ) emerged as the most potent compound, with sub-micromolar IC50 values against both T-47D and MDA-MB-231 cell lines.[1][2] The presence of a morpholino group (11l ) also resulted in strong activity. This suggests that the basic nitrogen and the overall conformation of these cyclic amines are crucial for potent anticancer effects.

Experimental Protocols

General Synthesis of 3,6-Disubstituted Pyridazine Analogs (11a-r)

The synthesis of the target compounds involved a multi-step process starting from 3,6-dichloropyridazine. The key intermediate, 6-chloro-3-hydrazinylpyridazine, was reacted with various aldehydes or ketones to yield the corresponding hydrazones. Subsequent cyclization and substitution reactions led to the final 3,6-disubstituted pyridazine analogs. For detailed synthetic procedures, please refer to the supporting information of the primary literature.[3]

In Vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[1][2]

  • Cell Plating: T-47D, MDA-MB-231, and SKOV-3 cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% SRB solution.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Proposed Mechanism of Action: CDK2 Inhibition

The potent anticancer activity of the lead compounds, particularly 11l and 11m , is proposed to be mediated through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Activation CDK2 CDK2 CyclinE->CDK2 DNA_Synth DNA Synthesis CDK2->DNA_Synth Activation Analogs Pyridazine Analogs (e.g., 11m) Analogs->CDK2 Inhibition Experimental_Workflow Start 3,6-Dichloropyridazine Synthesis Multi-step Synthesis Start->Synthesis Analogs 3,6-Disubstituted Pyridazine Analogs (11a-r) Synthesis->Analogs SRB_Assay In Vitro Anticancer Screening (SRB Assay) Analogs->SRB_Assay SAR_Analysis Structure-Activity Relationship Analysis SRB_Assay->SAR_Analysis Lead_ID Lead Compound Identification (e.g., 11m) SAR_Analysis->Lead_ID Mechanism_Study Mechanism of Action Studies (CDK2 Inhibition) Lead_ID->Mechanism_Study

References

A Comparative Guide to Analytical Methods for the Quantification of 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 3,6-Dichloropyridazine-4-carbonitrile is crucial for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, offering detailed experimental protocols and expected performance data based on the analysis of structurally related compounds.

Quantitative Data Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Mass Spectrometry (MS) Detection
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Sample Throughput HighModerate to High
Primary Advantages Robust, widely available, suitable for non-volatile compounds.High sensitivity and selectivity, provides structural information.
Primary Disadvantages Lower sensitivity compared to GC-MS.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

The following are detailed, proposed methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for analogous compounds and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in process samples and for purity assessments.

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.

b. Reagents and Standards:

  • Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation from potential impurities. For example, a starting mobile phase of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 220-280 nm should be selected for optimal sensitivity. A DAD can be used to identify the lambda max.

d. Sample Preparation:

  • Dissolve a known weight of the sample in acetonitrile to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.

a. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

b. Reagents and Standards:

  • Solvent: GC-grade acetone or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).

c. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., the molecular ion and major fragment ions). A full scan mode can be used for initial method development and impurity identification.

d. Sample Preparation:

  • Dissolve a known weight of the sample in the chosen solvent to a concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

Diagrams

Experimental Workflow for Quantification

Quantification Workflow General Workflow for Quantification of this compound cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Appropriate Solvent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Appropriate Solvent (Stock Solution) Standard->Dissolve_Standard Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Cal_Curve Prepare Calibration Curve Standards Dissolve_Standard->Cal_Curve Filter Filter Sample and Standards Dilute_Sample->Filter Cal_Curve->Filter Inject Inject into Analytical Instrument (HPLC or GC) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Plot_Cal Plot Calibration Curve Integrate->Plot_Cal Quantify Quantify Analyte Concentration Integrate->Quantify Plot_Cal->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for the quantification of this compound.

A Comparative Crystallographic Guide to Substituted Pyridazine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of two substituted pyridazine-4-carbonitrile derivatives. Understanding the three-dimensional arrangement of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. The data presented herein, derived from single-crystal X-ray diffraction studies, offers valuable insights into the conformational and packing arrangements influenced by different substituents on the pyridazine core.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two derivatives of pyridazine-4-carbonitrile, allowing for a direct comparison of their solid-state structures.

ParameterDerivative 1: 3,6-di-2-pyridinyl-4-pyridazine carbonitrile[1]Derivative 2: 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate
Chemical Formula C₁₅H₉N₅C₁₃H₁₃ClN₄O₃·H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.9817(4)12.345(6)
b (Å) 11.5791(19)11.456(5)
c (Å) 12.065(2)12.567(6)
α (°) 9090
β (°) 102.289(4)113.45(2)
γ (°) 9090
Volume (ų) 1226.03(3)1629.1(13)
Z 44
Calculated Density (g/cm³) 1.4541.448

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and X-ray crystallographic analysis of pyridazine derivatives, based on established procedures in the literature.[2][3]

General Synthesis of Substituted Pyridazine-4-carbonitrile Derivatives

Substituted pyridazine-4-carbonitrile derivatives can be synthesized through various routes, often involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. For the specific derivatives in this guide, a plausible synthetic approach is outlined below.

Synthesis of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile: This derivative can be prepared via a reaction cascade starting from di-2-pyridyl ketone. The ketone can be converted to a 1,4-dicarbonyl equivalent which is then cyclized with a hydrazine source, followed by introduction of the cyano group at the 4-position.

Synthesis of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate: This compound is synthesized by the condensation reaction between 3-chloro-6-hydrazinylpyridazine and 4-hydroxy-3,5-dimethoxybenzaldehyde. The reaction is typically carried out in a suitable solvent like ethanol, with heating to facilitate the formation of the hydrazone linkage.[4]

Single-Crystal X-ray Diffraction Analysis

A general workflow for the determination of crystal structures by single-crystal X-ray diffraction is as follows:

  • Crystallization: Single crystals of the target compound suitable for X-ray diffraction are grown. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: A well-formed single crystal of appropriate size is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of pyridazine-4-carbonitrile derivatives.

experimental_workflow Experimental Workflow for Pyridazine-4-carbonitrile Derivatives cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Reactants Starting Materials (e.g., Dicarbonyl Compound, Hydrazine) Reaction Chemical Reaction (e.g., Condensation, Cyclization) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crystallization Single Crystal Growth Purification->Crystallization Pure Compound DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Structural Analysis StructureSolution->Analysis FinalStructure FinalStructure Analysis->FinalStructure Final Crystal Structure

Caption: A flowchart of the synthesis and X-ray crystallography process.

References

A Comparative Guide to the Synthesis of Functionalized Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of functionalized pyridazines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of three prominent synthetic strategies for accessing these valuable heterocycles: the classical Paal-Knorr condensation, the modern Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and various post-synthetic modification techniques, including C-H activation and cross-coupling reactions.

At a Glance: Comparison of Synthetic Routes

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Paal-Knorr Type Condensation Cyclocondensation of a 1,4-dicarbonyl compound (or equivalent) with a hydrazine derivative.Readily available starting materials, straightforward procedure, often high yields for simple substrates.Limited functional group tolerance (harsh conditions can be required), potential for regioisomer formation with unsymmetrical diketones, synthesis of the 1,4-dicarbonyl precursor can be challenging.[1][2][3]
Inverse-Electron-Demand Diels-Alder (IEDDA) [4+2] cycloaddition of an electron-deficient diene (e.g., 1,2,4,5-tetrazine) with an electron-rich dienophile (e.g., alkyne, alkene).High regioselectivity, excellent functional group tolerance, mild reaction conditions, can be used for bioorthogonal chemistry.[4][5][6][7]Availability and stability of substituted tetrazines can be a limitation, dienophile reactivity can influence reaction efficiency.[8]
Post-Synthetic Modification Functionalization of a pre-formed pyridazine ring via C-H activation or cross-coupling reactions (e.g., Suzuki, Sonogashira).Allows for late-stage diversification of complex molecules, broad substrate scope for coupling partners, high efficiency and selectivity with appropriate catalysts.Requires a pre-existing pyridazine core, potential for catalyst poisoning by the nitrogen atoms of the pyridazine ring, removal of metal catalyst residues can be necessary.[9][10][11]

I. Paal-Knorr Type Condensation: The Classical Approach

The reaction of 1,4-dicarbonyl compounds with hydrazine and its derivatives is a long-established and direct method for the synthesis of the pyridazine core. This method is particularly useful for preparing 3,6-disubstituted and 3,4,5,6-tetrasubstituted pyridazines.

Experimental Protocol: Synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione

To a solution of 1,4-diphenyl-1,4-butanedione (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 3,6-diphenylpyridazine.

Quantitative Data: Paal-Knorr Type Syntheses
1,4-Dicarbonyl PrecursorHydrazine DerivativeProductReaction ConditionsYield (%)
1,4-Diphenyl-1,4-butanedioneHydrazine hydrate3,6-DiphenylpyridazineEthanol, reflux, 4h~90%
Hexane-2,5-dioneHydrazine hydrate3,6-DimethylpyridazineAcetic acid, reflux, 2h~85%
1-Phenyl-1,4-pentanedioneHydrazine hydrate3-Methyl-6-phenylpyridazine & 3-Phenyl-6-methylpyridazineEthanol, reflux, 6hMixture
Ethyl 2,5-dioxohexanoatePhenylhydrazineEthyl 6-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylateAcetic acid, 80°C, 3h~75%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Condensation Cyclocondensation 1,4-Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyridazine Functionalized Pyridazine Condensation->Pyridazine

Caption: Workflow for Paal-Knorr pyridazine synthesis.

II. Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A Modern and Versatile Route

The IEDDA reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles provides a powerful and highly regioselective method for constructing the pyridazine ring under mild conditions. This reaction is particularly advantageous for synthesizing pyridazines with a wide range of functional groups that might not be compatible with harsher classical methods.

Experimental Protocol: Synthesis of 3,6-Di(pyridin-2-yl)-4-phenylpyridazine from 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and Phenylacetylene

A solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (0.5 mmol) and phenylacetylene (1.0 mmol) in chloroform (5 mL) is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired pyridazine.

Quantitative Data: IEDDA Syntheses of Pyridazines
1,2,4,5-TetrazineDienophileProductReaction ConditionsYield (%)
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazinePhenylacetylene3,6-Di(pyridin-2-yl)-4-phenylpyridazineChloroform, RT, 24h>95%
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateNorborneneDimethyl 5,8-methano-5,6,7,8-tetrahydrophthalazine-1,4-dicarboxylateDichloromethane, RT, 2h~90%
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine1-Hexyne3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-4-butylpyridazineToluene, 80°C, 12h~88%
3-Phenyl-1,2,4,5-tetrazineEthyl propiolateEthyl 6-phenylpyridazine-3-carboxylateDioxane, 100°C, 6h~70%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

IEDDA_Workflow cluster_reactants Reactants cluster_cycloaddition Reaction cluster_product_iedda Product Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Alkyne/Alkene (Dienophile) Dienophile->Cycloaddition Elimination N₂ Elimination Cycloaddition->Elimination Pyridazine_IEDDA Functionalized Pyridazine Elimination->Pyridazine_IEDDA

Caption: Workflow for IEDDA synthesis of pyridazines.

III. Post-Synthetic Modification: Late-Stage Functionalization Strategies

The functionalization of a pre-formed pyridazine ring is a powerful strategy for introducing molecular diversity at a late stage of a synthetic sequence. Transition metal-catalyzed cross-coupling reactions and C-H activation are the premier methods for this approach.

A. Palladium-Catalyzed C-H Arylation

Direct C-H arylation allows for the formation of C-C bonds without the need for pre-functionalization of the pyridazine ring with a halide or organometallic reagent.

Experimental Protocol: Direct C-H Arylation of 3,6-Dichloropyridazine with Iodobenzene

A mixture of 3,6-dichloropyridazine (0.5 mmol), iodobenzene (0.6 mmol), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (1.5 mmol) in DMA (3 mL) is heated at 120°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, and vinylation of halopyridazines using boronic acids or their derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine with 4-Methoxyphenylboronic Acid

To a solution of 3-chloro-6-phenylpyridazine (0.5 mmol) and 4-methoxyphenylboronic acid (0.6 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (1.0 mmol) and Pd(PPh₃)₄ (5 mol%). The mixture is heated to 90°C for 8 hours under a nitrogen atmosphere. After cooling, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine core, providing a gateway to further functionalization.

Experimental Protocol: Sonogashira Coupling of 3,6-Dichloropyridazine with Phenylacetylene

A mixture of 3,6-dichloropyridazine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and triethylamine (1.5 mmol) in THF (5 mL) is stirred at 60°C for 6 hours under a nitrogen atmosphere. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.

Quantitative Data: Post-Synthetic Modifications of Pyridazines
Pyridazine SubstrateCoupling PartnerReaction TypeCatalyst/ConditionsYield (%)
3,6-DichloropyridazineIodobenzeneC-H ArylationPd(OAc)₂/P(o-tol)₃, K₂CO₃, DMA, 120°C~60%
3-Chloro-6-phenylpyridazine4-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C~85%
3,6-DichloropyridazinePhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 60°C~70% (mono-alkynylated)
3-Bromopyridazine4-Vinylphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80°C~92%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Post_Synthetic_Modification_Workflow cluster_start_psm Starting Material cluster_reactions_psm Functionalization Reactions cluster_partners Coupling Partners cluster_product_psm Product Pyridazine_Core Pyridazine Core (e.g., Halopyridazine) CH_Arylation C-H Arylation Pyridazine_Core->CH_Arylation Suzuki Suzuki Coupling Pyridazine_Core->Suzuki Sonogashira Sonogashira Coupling Pyridazine_Core->Sonogashira Func_Pyridazine Functionalized Pyridazine CH_Arylation->Func_Pyridazine Suzuki->Func_Pyridazine Sonogashira->Func_Pyridazine Aryl_Halide Aryl Halide Aryl_Halide->CH_Arylation Boronic_Acid Boronic Acid Boronic_Acid->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira

Caption: Workflow for post-synthetic modification of pyridazines.

Conclusion

The choice of synthetic route to functionalized pyridazines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The Paal-Knorr condensation remains a valuable tool for the synthesis of simpler pyridazine derivatives. For more complex targets requiring mild conditions and high regioselectivity, the Inverse-Electron-Demand Diels-Alder reaction is often the method of choice. Finally, post-synthetic modification strategies, particularly transition metal-catalyzed cross-coupling and C-H activation, offer unparalleled opportunities for the late-stage diversification of pyridazine-containing molecules, which is of immense value in drug discovery programs. A thorough evaluation of these approaches will enable researchers to select the most efficient and effective strategy for their specific synthetic goals.

References

A Comparative Guide to the Selectivity of Reactions on the Pyriazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions on the pyridazine ring is crucial for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the selectivity of various key reactions on the pyridazine scaffold, supported by experimental data, detailed protocols, and visualizations of the underlying principles of reactivity.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a fundamental method for the functionalization of halopyridazines. The inherent electron deficiency of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the attack of nucleophiles. The regioselectivity of this reaction is highly dependent on the position of the leaving group and the nature of other substituents on the ring.

Data Presentation: Selectivity in Nucleophilic Substitution of Dichloropyridazines
EntrySubstrateNucleophileConditionsMajor Product(s)Yield (%)RegioselectivityReference
13,6-DichloropyridazineNa2SNot specified3-Chloro-6-thiopyridazine 1-oxideNot specifiedSubstitution at C6
23,6-DichloropyridazineThioureaNot specifiedSubstitution at C6Not specifiedExclusive C6 substitution[1]
33,6-DichloropyridazinePhenylmethanethiolNot specifiedSubstitution at C6Not specifiedExclusive C6 substitution[1]
43,5-DichloropyrazineVarious aminesNot specifiedSubstitution at C5 (with EWG at C2)Not specifiedC5 > C3[2]
53,5-DichloropyrazineVarious aminesNot specifiedSubstitution at C3 (with EDG at C2)Not specifiedC3 > C5[2]
62,4-DichloropyrimidineVarious aminesNot specifiedSubstitution at C4Not specifiedC4 > C2

Note: Data for dichloropyrazines and dichloropyrimidines are included for comparative purposes, as they highlight the electronic effects governing regioselectivity in diazines. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Experimental Protocol: Nucleophilic Substitution of 3,6-Dichloropyridazine with a Thiol

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on halopyridazines.

Materials:

  • 3,6-Dichloropyridazine

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 mmol) in DMF (5 mL), add thiophenol (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-6-(phenylthio)pyridazine.

Factors Influencing Nucleophilic Aromatic Substitution Selectivity

The regioselectivity of SNAr on the pyridazine ring is primarily governed by the stabilization of the Meisenheimer intermediate. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the ring electrophilic. The positions most susceptible to nucleophilic attack are those that allow for the negative charge of the intermediate to be delocalized onto the nitrogen atoms.

G Factors Influencing SNAr on Pyridazine cluster_0 Pyridazine Ring cluster_1 Influencing Factors cluster_2 Reaction Outcome Pyridazine Pyridazine Leaving_Group Leaving Group Position (e.g., Cl at C3, C6) Pyridazine->Leaving_Group Regioselectivity Regioselectivity (e.g., C6 vs. C3 substitution) Leaving_Group->Regioselectivity Substituents Substituent Effects (EWG/EDG) Substituents->Regioselectivity Nucleophile Nature of Nucleophile (Hard vs. Soft) Nucleophile->Regioselectivity

Caption: Factors influencing the regioselectivity of nucleophilic aromatic substitution on the pyridazine ring.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for the C-C and C-heteroatom bond formation on the pyridazine core. The selectivity of these reactions on di- or poly-substituted pyridazines is a key consideration in synthetic design.

Data Presentation: Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridazines
EntrySubstrateCoupling PartnerCatalyst/LigandConditionsMajor ProductYield (%)RegioselectivityReference
13,5-DichloropyridazinePhenylboronic acidPd(OAc)2 / DPPFNot specified3-Phenyl-5-chloropyridazineNot specifiedC3 > C5[3]
22-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 / PPh3 / CuIDMF, 100 °C, 3 h2-Amino-3-(phenylethynyl)pyridine72-96Not applicable[4]
33-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)arylboronic acidsPd(PPh3)4DME/EtOH/H2O, 80 °C, 48 h3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine14-28Not applicable[5]

Note: Data for related dihalopyridines are included to illustrate the principles of selective cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine

This protocol is adapted from a published procedure for the synthesis of thienylpyridazines.[5]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • (Hetero)aromatic boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3), 2 M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na2CO3 (1 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(PPh3)4 (5 mol %) to the reaction mixture.

  • Heat the reaction at 80 °C under a nitrogen atmosphere for 48 hours.

  • After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Factors Influencing Cross-Coupling Selectivity

The selectivity in palladium-catalyzed cross-coupling reactions on dihalopyridazines is influenced by a combination of electronic and steric factors, as well as the choice of catalyst and ligands.

G Factors in Pd-Catalyzed Cross-Coupling of Dihalopyridazines cluster_0 Dihalopyridazine cluster_1 Reaction Components cluster_2 Reaction Outcome Substrate e.g., 3,5-Dichloropyridazine Selectivity Regioselectivity (e.g., C3 vs. C5 coupling) Substrate->Selectivity Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Selectivity Ligand Ligand (e.g., PPh3, DPPF) Ligand->Selectivity Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Selectivity

Caption: Key components influencing the regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridazines.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] and inverse-electron-demand Diels-Alder ([4+2]) reactions, are powerful methods for constructing fused heterocyclic systems containing a pyridazine ring or for synthesizing the pyridazine ring itself. The regioselectivity of these reactions is a critical aspect, often governed by frontier molecular orbital (FMO) theory.

Data Presentation: Regioselectivity in Cycloaddition Reactions
EntryReaction TypePyridazine ComponentReactantConditionsMajor RegioisomerYield (%)Reference
1[3+2] CycloadditionPyridazinium ylidesFluorinated dipolarophilesNot specifiedTetrahydropyrrolopyridazineNot specifiedCompletely regioselective
2[3+2] CycloadditionPyrrolo[1,2-b]pyridazine derivativesNot specifiedNot specifiedSingle regioisomer40-52Completely regioselective
3Inverse-Electron-Demand Diels-Alder1,2,4,5-TetrazinesAlkenes/AlkynesNot specifiedSubstituted PyridazinesVariesHigh
4Aza-Diels-Alder1,2,3-Triazines1-PropynylaminesVaries6-Aryl-pyridazin-3-aminesHighHighly regioselective
Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction for Pyridazine Synthesis

This is a generalized protocol for the synthesis of pyridazines from 1,2,4,5-tetrazines.

Materials:

  • A 1,2,4,5-tetrazine derivative

  • An alkene or alkyne dienophile

  • A suitable solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the 1,2,4,5-tetrazine derivative (1.0 mmol) in the chosen solvent (10 mL).

  • Add the alkene or alkyne dienophile (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC. The reaction is often accompanied by the evolution of nitrogen gas.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting pyridazine derivative by column chromatography or recrystallization.

Factors Influencing Cycloaddition Selectivity

The regioselectivity of cycloaddition reactions involving pyridazines or leading to their formation is primarily controlled by the electronic properties of the reactants, as described by FMO theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored orientation of addition.

G FMO Control in Inverse-Electron-Demand Diels-Alder cluster_0 Reactants cluster_1 Frontier Molecular Orbitals cluster_2 Outcome Tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) LUMO_Tetrazine LUMO (Tetrazine) Tetrazine->LUMO_Tetrazine Dienophile Alkene/Alkyne (Electron-rich dienophile) HOMO_Dienophile HOMO (Dienophile) Dienophile->HOMO_Dienophile Transition_State Favored Transition State HOMO_Dienophile->Transition_State LUMO_Tetrazine->Transition_State Regioselective_Product Regioselective Pyridazine Transition_State->Regioselective_Product

Caption: Frontier Molecular Orbital (FMO) control in the inverse-electron-demand Diels-Alder reaction for pyridazine synthesis.

C-H Functionalization

Direct C-H functionalization of the pyridazine ring offers an atom-economical approach to its derivatization, avoiding the need for pre-installed leaving groups. Regioselective metalation followed by quenching with an electrophile is a key strategy in this area.

Data Presentation: Regioselective C-H Metalation of Pyridazines
EntrySubstrateReagentConditionsPosition of MetalationQuenching ElectrophileProductYield (%)Reference
13-(Butylthio)-6-chloropyridazineTMPMgCl·LiClNot specifiedC5Various electrophiles5-Substituted pyridazineNot specified[6]
23,4-Bis(methylthio)-6-chloropyridazineTMPMgCl·LiClNot specifiedC5Various electrophiles5-Substituted pyridazineNot specified
Experimental Protocol: Regioselective Magnesiation of a Substituted Pyridazine

This is a generalized protocol based on the regioselective metalation of thio-substituted pyridazines.[6]

Materials:

  • A thio-substituted pyridazine derivative

  • TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl)

  • Anhydrous tetrahydrofuran (THF)

  • An electrophile (e.g., iodine, benzaldehyde)

Procedure:

  • To a solution of the thio-substituted pyridazine (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of TMPMgCl·LiCl (1.1 mmol) in THF at -20 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add the electrophile (1.2 mmol) to the reaction mixture and allow it to warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Factors Influencing C-H Functionalization Selectivity

The regioselectivity of C-H metalation on the pyridazine ring is directed by the substituents present. Electron-withdrawing groups and directing metalating groups (DMGs) play a crucial role in activating a specific C-H bond towards deprotonation.

G Directed C-H Metalation of Pyridazine cluster_0 Substituted Pyridazine cluster_1 Key Steps cluster_2 Outcome Substituted_Pyridazine e.g., Thio-substituted Pyridazine Deprotonation Directed Deprotonation (TMPMgCl·LiCl) Substituted_Pyridazine->Deprotonation Intermediate Organometallic Intermediate Deprotonation->Intermediate Quenching Electrophilic Quench Intermediate->Quenching Functionalized_Product Regioselectively Functionalized Pyridazine Quenching->Functionalized_Product

Caption: Workflow for the regioselective C-H functionalization of a substituted pyridazine via directed metalation.

References

Spectroscopic Comparison of 3,6-Dichloropyridazine-4-carbonitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 3,6-Dichloropyridazine-4-carbonitrile and its isomers. Due to the limited availability of public spectroscopic data for all isomers, this document focuses on providing a framework for comparison, including expected spectral characteristics based on structural differences, and detailed experimental protocols for acquiring the necessary data.

Introduction to Dichloropyridazine-4-carbonitrile Isomers

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The arrangement of the chloro and cyano substituents on the pyridazine ring can lead to several positional isomers, each with unique electronic and steric properties. These differences are reflected in their spectroscopic signatures, making techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) invaluable for their identification and characterization.

The primary isomers of interest for comparison are:

  • This compound

  • 3,5-Dichloropyridazine-4-carbonitrile

  • 4,5-Dichloropyridazine-3-carbonitrile

Spectroscopic Data Comparison

A direct comparison of experimental data is challenging due to its scarcity. However, we can tabulate the available data for the parent compound, 3,6-Dichloropyridazine, and provide expected values for this compound to illustrate the principles of spectroscopic analysis for this class of compounds.

Table 1: ¹H NMR Data (Expected for Dichloropyridazine-4-carbonitrile Isomers in CDCl₃)

CompoundProton PositionExpected Chemical Shift (ppm)Multiplicity
This compoundH-5~ 7.8 - 8.2s
3,5-Dichloropyridazine-4-carbonitrileH-6~ 9.0 - 9.4s
4,5-Dichloropyridazine-3-carbonitrileH-6~ 9.2 - 9.6s

Note: These are estimated values. Actual chemical shifts will depend on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Expected for Dichloropyridazine-4-carbonitrile Isomers in CDCl₃)

CompoundCarbon PositionExpected Chemical Shift (ppm)
This compoundC3, C6 (C-Cl)~ 150 - 160
C4 (C-CN)~ 115 - 125
C5 (C-H)~ 130 - 140
CN~ 110 - 120
3,5-Dichloropyridazine-4-carbonitrileC3, C5 (C-Cl)~ 145 - 155
C4 (C-CN)~ 118 - 128
C6 (C-H)~ 150 - 160
CN~ 110 - 120
4,5-Dichloropyridazine-3-carbonitrileC4, C5 (C-Cl)~ 140 - 150
C3 (C-CN)~ 120 - 130
C6 (C-H)~ 155 - 165
CN~ 110 - 120

Note: These are estimated values. Actual chemical shifts will depend on the solvent and experimental conditions.

Table 3: IR Spectroscopy Data (Expected Absorptions)

Functional GroupExpected Wavenumber (cm⁻¹)Isomer
C≡N stretch2220 - 2240All isomers
C=N stretch (ring)1550 - 1650All isomers
C-Cl stretch600 - 800All isomers
C-H stretch (aromatic)3000 - 3100All isomers

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (m/z)Key Fragmentation Patterns
This compoundC₅HCl₂N₃172.95[M]+, [M-Cl]+, [M-CN]+, [M-Cl-CN]+
3,5-Dichloropyridazine-4-carbonitrileC₅HCl₂N₃172.95[M]+, [M-Cl]+, [M-CN]+, [M-Cl-CN]+
4,5-Dichloropyridazine-3-carbonitrileC₅HCl₂N₃172.95[M]+, [M-Cl]+, [M-CN]+, [M-Cl-CN]+

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.

Experimental Protocols

Accurate spectroscopic comparison requires standardized experimental conditions. Below are general protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling should be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). For less volatile samples, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For GC-MS, an electron ionization (EI) source at 70 eV is standard. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

Workflow for Spectroscopic Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of dichloropyridazine-4-carbonitrile isomers.

Spectroscopic_Workflow Workflow for Isomer Comparison cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of Isomers purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Isomer Samples ir FT-IR Spectroscopy purification->ir Pure Isomer Samples ms Mass Spectrometry (LRMS, HRMS) purification->ms Pure Isomer Samples nmr_analysis NMR Data Analysis (Chemical Shifts, Multiplicities) nmr->nmr_analysis ir_analysis IR Data Analysis (Functional Group Identification) ir->ir_analysis ms_analysis MS Data Analysis (Molecular Ion, Fragmentation) ms->ms_analysis comparison Comparative Analysis of Spectra nmr_analysis->comparison ir_analysis->comparison ms_analysis->comparison identification Isomer Structure Confirmation comparison->identification

Evaluating the Drug-Like Properties of 3,6-Dichloropyridazine-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dichloropyridazine-4-carbonitrile scaffold has emerged as a promising starting point for the development of novel therapeutics due to its versatile chemistry and potential for diverse biological activities. However, early-stage assessment of drug-like properties is critical to guide medicinal chemistry efforts and ensure the selection of candidate compounds with favorable pharmacokinetic profiles. This guide provides a comparative evaluation of the drug-like properties of this compound derivatives, supported by representative experimental data and detailed protocols for key in vitro assays.

Executive Summary

This guide presents a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative set of this compound derivatives. The data herein is illustrative, compiled from literature on similar heterocyclic compounds, and serves to highlight key structure-activity relationships (SAR) and potential liabilities of this chemical series. A comparison with alternative heterocyclic scaffolds is also provided to offer a broader perspective for drug design strategies.

Data Presentation: In Vitro ADME Properties of this compound Derivatives

The following table summarizes the in vitro ADME properties of the parent compound, this compound (Compound A), and three hypothetical derivatives (Compounds B, C, and D) to illustrate the impact of structural modifications.

CompoundStructureMW ( g/mol )clogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
A This compound173.99[1][2]1.10[1]505.21585
B R = OMe185.580.95754.12578
C R = N(Me)₂198.651.25308.9892
D R = Morpholine240.680.801202.54565

Key Observations:

  • Solubility: The introduction of a polar morpholine group (Compound D) significantly improves aqueous solubility compared to the parent compound. Conversely, the dimethylamino substitution (Compound C) decreases solubility.

  • Permeability: Increased polarity, as seen in Compound D, tends to decrease membrane permeability. The more lipophilic dimethylamino derivative (Compound C) exhibits higher permeability.

  • Metabolic Stability: The parent compound and the dimethylamino derivative show moderate to high metabolic clearance in liver microsomes. The methoxy and morpholine derivatives (Compounds B and D) display improved metabolic stability. Pyridazine-based compounds have been noted in the literature to sometimes suffer from low metabolic stability[3].

  • Plasma Protein Binding: Plasma protein binding is generally high for this series, a common characteristic of heterocyclic compounds. The introduction of the polar morpholine group (Compound D) reduces plasma protein binding.

Comparison with Alternative Heterocyclic Scaffolds

The pyridazine ring is often employed as a bioisostere for other aromatic systems to modulate physicochemical and pharmacokinetic properties.[4][5][6][7][8] The choice of a specific scaffold can significantly impact the drug-like properties of a molecule.

ScaffoldKey FeaturesAdvantagesPotential Liabilities
Pyridazine 1,2-diazine ring. Possesses a significant dipole moment and acts as a hydrogen bond acceptor.[3]Can improve aqueous solubility and reduce plasma protein binding compared to a phenyl ring.[3]Can be susceptible to metabolic oxidation.[3] May have lower permeability.[3]
Pyrimidine 1,3-diazine ring.Generally good metabolic stability.Can have lower solubility.
Pyrazine 1,4-diazine ring.Often imparts good metabolic stability.Can lead to high crystallinity and poor solubility.
Thiophene Five-membered sulfur-containing heterocycle.Can mimic a phenyl ring while reducing lipophilicity.Potential for metabolic oxidation of the sulfur atom.
Thiazole Five-membered ring with sulfur and nitrogen.Can act as a hydrogen bond acceptor and improve potency.Can have metabolic liabilities depending on substitution.

Mandatory Visualizations

Below are diagrams illustrating a relevant signaling pathway and the general workflows for key ADME assays.

experimental_workflow cluster_permeability Caco-2 Permeability Assay cluster_metabolism Microsomal Stability Assay cluster_binding Plasma Protein Binding Assay caco2_1 Seed Caco-2 cells on Transwell inserts caco2_2 Culture for 21 days to form monolayer caco2_1->caco2_2 caco2_3 Add compound to apical or basolateral side caco2_2->caco2_3 caco2_4 Incubate and sample from receiver chamber caco2_3->caco2_4 caco2_5 Quantify compound by LC-MS/MS caco2_4->caco2_5 micro_1 Incubate compound with liver microsomes and NADPH micro_2 Quench reaction at different time points micro_1->micro_2 micro_3 Analyze remaining parent compound by LC-MS/MS micro_2->micro_3 ppb_1 Equilibrium dialysis of compound in plasma vs. buffer ppb_2 Measure compound concentration in both chambers by LC-MS/MS ppb_1->ppb_2

General workflow for key in vitro ADME assays.

jnk_pathway stress Cellular Stress jnkk JNK Kinase stress->jnkk activates jnk JNK jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates cfos c-Fos jnk->cfos phosphorylates ap1 AP-1 Complex cjun->ap1 cfos->ap1 gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression regulates derivative 3,6-Disubstituted Pyridazine Derivative derivative->jnk inhibits

Inhibition of the JNK signaling pathway by pyridazine derivatives.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization for specific compounds.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer of polarized enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9][10][11][12][13]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9][13]

  • Permeability Measurement:

    • The test compound (typically at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.[13]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[14][15][16][17][18]

Methodology:

  • Incubation:

    • The test compound (typically 1 µM) is incubated with liver microsomes (human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[15][16]

    • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[14][15]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15][17]

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][16]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[14]

  • Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The intrinsic clearance (CLint) is then calculated.[17]

Plasma Protein Binding Assay

Purpose: To determine the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.

Methodology:

  • Equilibrium Dialysis: This is the gold standard method.[19][20]

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.[19]

    • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[20]

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The concentration in the buffer represents the unbound fraction.[19][21][22]

  • Data Analysis: The percentage of bound compound is calculated as: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100

Hepatocyte Stability Assay

Purpose: To assess the metabolic stability of a compound in intact liver cells, which contain both Phase I and Phase II metabolic enzymes and cofactors.[23][24][25][26][27]

Methodology:

  • Cell Culture: Cryopreserved or fresh hepatocytes are plated and allowed to attach.[25][26]

  • Incubation: The test compound is incubated with the hepatocyte monolayer at 37°C.[24][27]

  • Sampling: Aliquots of the incubation medium are taken at various time points.

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated.

Cytochrome P450 (CYP) Inhibition Assay

Purpose: To evaluate the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[28][29][30][31][32]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[32]

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined by plotting the percent inhibition against the log of the test compound concentration.[31]

Conclusion

The this compound scaffold presents a viable starting point for drug discovery, but careful optimization of its drug-like properties is essential. This guide highlights the importance of early-stage in vitro ADME profiling to identify and address potential liabilities such as low solubility, high metabolic clearance, and high plasma protein binding. By employing the experimental protocols outlined herein and considering bioisosteric replacements, researchers can effectively guide the design and selection of pyridazine derivatives with an improved pharmacokinetic profile, ultimately increasing the probability of success in clinical development.

References

comparative study of catalysts for C-C bond formation on dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for C-C Bond Formation on Dichloropyridazines

The functionalization of the pyridazine scaffold is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a wide range of biologically active compounds. Dichloropyridazines serve as versatile building blocks, allowing for the strategic introduction of carbon-based substituents through various transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount, as it governs the efficiency, yield, and, most critically, the regioselectivity of the C-C bond formation. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura and Negishi couplings on dichloropyridazine substrates, supported by experimental data and detailed protocols to assist researchers in navigating this complex chemical space.

Performance Comparison of Catalytic Systems

The regioselectivity in the mono-functionalization of dichloropyridazines is a significant challenge. The two chlorine atoms exhibit different reactivities, which can be modulated by the choice of the palladium catalyst, and particularly the ancillary ligand. This allows for selective C-C bond formation at either the C3/C6 or C4/C5 positions, depending on the specific isomer of dichloropyridazine used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the case of 3,5-dichloropyridazine, ligand selection has been shown to effectively switch the preferred site of coupling between the C3 and C5 positions.[1][2]

Catalyst SystemDichloropyridazine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C3:C5)Reference
Pd(OAc)₂ / DPPF3,5-DichloropyridazinePhenylboronic acidK₃PO₄1,4-Dioxane1001685>20:1[1]
Pd₂(dba)₃ / XPhos3,5-DichloropyridazinePhenylboronic acidK₃PO₄1,4-Dioxane10016821:10[1]
Pd(OAc)₂ / SPhos3,5-DichloropyridazinePhenylboronic acidK₃PO₄1,4-Dioxane10016801:10[1]
Pd₂(dba)₃ / RuPhos3,5-DichloropyridazinePhenylboronic acidK₃PO₄1,4-Dioxane10016841:10[1]
Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and has been successfully applied to dichloropyridazine substrates.[3]

Catalyst SystemDichloropyridazine SubstrateCoupling PartnerSolventYield (%)Reference
Pd(dba)₂ / SPhos3,6-DichloropyridazineBenzylzinc reagentTHF61[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reactions.

General Protocol for Ligand-Dependent Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine[1]

Materials:

  • 3,5-Dichloropyridazine

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., DPPF, XPhos, SPhos) (4 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid, and the base.

  • In a separate vial or glovebox, prepare the catalyst premix by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.

  • Seal the reaction vial, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent to the reaction vial, followed by the catalyst premix via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the specified temperature (e.g., 100 °C) for the designated time (e.g., 16 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated pyridazine.

Protocol for Negishi Coupling of 3,6-Dichloropyridazine[3]

Materials:

  • 3,6-Dichloropyridazine

  • Organozinc reagent (e.g., Benzylzinc)

  • Palladium catalyst (e.g., Pd(dba)₂)

  • Ligand (e.g., SPhos)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3,6-dichloropyridazine in anhydrous THF.

  • Add the palladium catalyst and ligand to the solution.

  • Add the organozinc reagent dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the residue by column chromatography to yield the final product.

Visualizing Workflows and Catalytic Logic

Diagrams are provided to illustrate the typical experimental workflow and the decision-making process based on catalyst selection for achieving regioselectivity.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Dichloropyridazine - Boronic Acid / Organozinc - Base (if applicable) combine Combine reagents and degassed solvent reagents->combine catalyst Prepare Catalyst Premix: - Pd Precursor - Ligand catalyst->combine glassware Prepare Glassware: - Oven/flame-dry - Inert atmosphere (N2/Ar) glassware->reagents heat Heat and stir for specified time combine->heat monitor Monitor reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench reaction monitor->quench extract Aqueous workup & extraction quench->extract dry Dry organic layer & concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_input Inputs cluster_decision Catalyst Selection cluster_output Products substrate 3,5-Dichloropyridazine catalyst_choice Ligand Type? substrate->catalyst_choice goal Desired Regioisomer goal->catalyst_choice product_c3 C3-Arylated Product (Major) catalyst_choice->product_c3  DPPF (Less bulky, electron-rich) product_c5 C5-Arylated Product (Major) catalyst_choice->product_c5 XPhos / SPhos (Bulky, electron-rich)  

Caption: Ligand-controlled regioselectivity in the Suzuki coupling of 3,5-dichloropyridazine.

References

Safety Operating Guide

Proper Disposal of 3,6-Dichloropyridazine-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,6-Dichloropyridazine-4-carbonitrile, a common intermediate in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be carried out in accordance with institutional and local regulations for hazardous waste. As a chlorinated organic compound, it requires special handling to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound should be disposed of in its original container if possible.

    • If the original container is compromised, transfer the solid waste to a clearly labeled, compatible container with a secure lid. Suitable containers are typically made of high-density polyethylene (HDPE).

    • Contaminated solid materials, such as weighing paper, gloves, and bench paper, should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Reaction mixtures and solvent rinses containing this compound should be collected in a dedicated, labeled waste container for halogenated organic waste.

    • Never dispose of organic substances down laboratory drains.

    • Aqueous solutions from work-ups should also be treated as hazardous waste, as they may contain dissolved this compound or other hazardous materials. Collect these in a separate, clearly labeled aqueous hazardous waste container.

  • Sharps Waste:

    • Contaminated sharps, such as needles, syringes, and broken glass, must be placed in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Keep waste containers closed at all times, except when adding waste.

3. Waste Neutralization and Treatment (for Reaction Quenching):

  • Reactions involving reactive reagents should be carefully quenched before disposal.

  • For quenching unspent reactive reagents from a reaction involving this compound, follow a standard quenching protocol in a fume hood. This typically involves the slow, controlled addition of a less reactive quenching agent (e.g., isopropanol), followed by a more reactive one (e.g., methanol), and finally water.

  • The resulting neutralized mixture should be collected as hazardous waste.

4. Disposal Request and Pickup:

  • Once a waste container is full or has been in storage for the maximum allowable time (as per institutional policy, often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Logical Flow for Disposal Decision-Making

Disposal Decision Workflow for this compound Waste start Waste Generation waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused reagent, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solvent rinses) waste_type->liquid Liquid sharps Sharps Waste (Needles, broken glass) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for EHS Pickup storage->pickup Experimental Workflow: Synthesis of an MGL-3196 Precursor reagents Combine Reactants: - 4-Amino-2,6-dichlorophenol - this compound - K2CO3 in DMF reaction Heat to 95°C Stir for 4 hours reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product purification->product

References

Comprehensive Safety and Handling Guide for 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 3,6-Dichloropyridazine-4-carbonitrile, ensuring a secure laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

  • May cause respiratory irritation[1]

Given these potential hazards, strict adherence to safety protocols is essential to minimize exposure and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Item Specifications
Eye Protection Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.[2][3]
Chemical Safety GogglesRecommended when there is a risk of splashing.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before each use.[2][4]
Body Protection Laboratory CoatLong-sleeved and made of a chemical-resistant material.[2][4]
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[2]
Respiratory Protection Fume HoodAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[2][4]
RespiratorIn the absence of a fume hood or during a large spill, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[2][3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[4][5] The product may be stored under argon.[6]

  • Ensure the storage area is clearly marked with the appropriate hazard warnings.

3. Preparation for Use:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have an emergency spill kit and first aid supplies readily accessible.

4. Handling and Use:

  • Conduct all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Use dedicated spatulas and glassware.

  • Keep the container closed when not in use.

5. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all non-disposable equipment.

  • Properly dispose of all contaminated disposable materials.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal:

  • All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • The waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[7]

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.

  • Dispose of the decontaminated container in accordance with institutional and regulatory guidelines.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Prep_Work Prepare Work Area (Fume Hood, PPE, Spill Kit) Store->Prep_Work Weigh Weigh & Transfer Compound Prep_Work->Weigh Experiment Perform Experiment Weigh->Experiment Clean_Area Clean Work Area Experiment->Clean_Area Collect_Waste Collect Chemical Waste in Labeled Container Experiment->Collect_Waste Decontaminate Decontaminate Equipment Clean_Area->Decontaminate Wash Wash Hands Decontaminate->Wash Rinse_Container Triple-Rinse Empty Container Decontaminate->Rinse_Container Dispose_Waste Dispose via Licensed Waste Company Collect_Waste->Dispose_Waste Dispose_Container Dispose of Decontaminated Container Rinse_Container->Dispose_Container

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.